6-Bromo-1H-indazole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQKGUPOPZJRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646093 | |
| Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-72-7 | |
| Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-1H-indazole-3-carbaldehyde CAS number
An In-depth Technical Guide to 6-Bromo-1H-indazole-3-carbaldehyde
CAS Number: 885271-72-7
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in pharmaceutical and materials science research. It details the compound's chemical properties, synthesis, applications, biological significance, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a solid compound, typically appearing as a light yellow to brown powder.[1] It is recognized for its role as a versatile intermediate in the synthesis of more complex molecules.[1]
| Property | Value | References |
| CAS Number | 885271-72-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅BrN₂O | [1][2][5][6] |
| Molecular Weight | 225.04 g/mol | [1][5][6] |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-bromo-1H-indazole-3-carboxaldehyde, 6-Bromo-indazole-3-carboxaldehyde | [2] |
| Appearance | Light yellow to brown solid | [1] |
| Purity | ≥95% - ≥98% (by HPLC) | [1][4] |
| Boiling Point | 414.1°C at 760 mmHg | |
| Melting Point | 202-206 °C (for the related 6-Bromoindole-3-carboxaldehyde) | |
| Storage Conditions | 0-8°C or -20°C, sealed storage, away from moisture, in a dark place, under an inert atmosphere. | [1] |
**2. Synthesis and Mechanism
The primary route for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of corresponding indole precursors.[7][8][9] This method is effective for both electron-rich and electron-deficient indoles and circumvents the ineffectiveness of direct formylation methods like the Vilsmeier-Haack reaction on the indazole ring.[7][8]
Experimental Protocol: Synthesis via Nitrosation of 6-Bromoindole
This protocol is adapted from generalized procedures for the synthesis of 1H-indazole-3-carboxaldehydes from indoles.[3][7][8]
Materials:
-
6-Bromoindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N) or another suitable acid
-
Acetone and Water (as solvent) or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Preparation of Starting Material: Dissolve 6-bromoindole (1 equivalent) in a solvent mixture, such as acetone and water.[3]
-
Nitrosating Agent Addition: In a separate flask, prepare an aqueous solution of sodium nitrite (e.g., 20g in 200ml water).[3] Add this solution to the 6-bromoindole solution at room temperature.[3]
-
Acidification: Slowly add 2N HCl to the reaction mixture with vigorous stirring, maintaining a low temperature (e.g., 0°C), until the pH reaches approximately 2.5.[3][7] An optimized "reverse addition" protocol, where the indole solution is added to the acidic nitrite mixture, can minimize dimer byproduct formation.[7]
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of a red-brown gas.[3] After approximately 30 minutes, Thin-Layer Chromatography (TLC) can be used to check for the disappearance of the starting material.[3]
-
Work-up: Once the reaction is complete, extract the product into an organic solvent like ethyl acetate.[3][8] Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[3][7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3][7] The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[7]
Applications in Research and Development
The unique structure of this compound, featuring a reactive aldehyde group and a bromine atom, makes it a valuable precursor in several scientific fields.[1]
-
Pharmaceutical Development: It is a crucial intermediate for synthesizing a variety of indazole derivatives.[1] These derivatives are investigated for numerous therapeutic applications, including as anti-cancer and anti-inflammatory agents.[1][10][11] The indazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[7][9]
-
Biochemical Research: The compound is used in studies focused on enzyme inhibition and receptor binding, which are fundamental to understanding disease mechanisms and developing targeted therapies.[1]
-
Materials Science: It can be incorporated into the development of advanced materials, leveraging its structure to create specific electronic or optical properties.[1]
-
Organic Synthesis: The aldehyde functionality serves as a versatile handle for introducing diverse functional groups, enabling the construction of complex molecular architectures.[1][7]
Biological Activity and Significance
Indazole derivatives are known to possess a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and antifungal properties.[10][11][12] The core indazole structure is a bioisostere of indole and is a key feature in several approved drugs, such as the kinase inhibitor Pazopanib.[10][11] The synthesis of novel 6-bromo-1H-indazole derivatives has led to compounds with potent antimicrobial and anticancer activities.[13]
The aldehyde at the 3-position is a critical starting point for derivatization to explore these biological activities further, often by converting it into amines, alcohols, or other functional groups to interact with biological targets like enzyme active sites.[7][8]
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.[6]
| Hazard Class | GHS Code | Description | References |
| Acute toxicity, oral | H302 | Harmful if swallowed | [6] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [6] |
| Serious eye damage/irritation | H319 | Causes serious eye irritation | [6] |
| Acute toxicity, inhalation | H332 | Harmful if inhaled | |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [6] |
Handling and First Aid:
-
Prevention: Avoid breathing dust.[14][15] Wash skin thoroughly after handling.[14][15] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[14][15][16]
-
First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][15]
-
First Aid (Skin): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14][15]
-
First Aid (Inhalation): Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][15]
-
First Aid (Ingestion): Call a poison center or doctor if you feel unwell. Rinse mouth.[15]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][17]
Analytical Data
Characterization of this compound is typically performed using standard analytical techniques.
-
¹H NMR (300 MHz, acetone-d₆): An optimized synthesis procedure for this compound reports the following characteristic shifts: δ 13.20 (brs, 1H), 10.19 (s, 1H), 7.74–7.84 (m, 2H), 7.34 (td, J = 9.1, 2.5 Hz, 1H).[8]
-
¹³C NMR and IR: Full spectral data can be found in specialized chemical literature and supplier documentation.[8][18] High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 885271-72-7 [chemicalbook.com]
- 4. 885271-72-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. This compound | C8H5BrN2O | CID 24727999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. rsc.org [rsc.org]
Unveiling the Molecular Profile of 6-Bromo-1H-indazole-3-carbaldehyde: A Technical Guide
For Immediate Release
Shanghai, China – December 30, 2025 – In the landscape of contemporary drug discovery and materials science, the indazole scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its halogenated derivatives, 6-Bromo-1H-indazole-3-carbaldehyde has emerged as a pivotal building block, offering a versatile platform for synthetic elaboration. This technical guide provides an in-depth analysis of its fundamental molecular characteristics, with a primary focus on its molecular weight, alongside a compilation of relevant physicochemical data.
Core Molecular Data
A precise understanding of a compound's molecular weight is fundamental for all quantitative applications, from stoichiometric calculations in reaction planning to the interpretation of mass spectrometry data. The molecular weight of this compound has been determined based on its elemental composition.
The molecular formula for this compound is C₈H₅BrN₂O.[1][2][3] The calculation of its molecular weight is derived from the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Bromine | Br | 1 | 79.904[4][5][6] | 79.904 |
| Nitrogen | N | 2 | 14.007[7][8][9] | 28.014 |
| Oxygen | O | 1 | 15.999[10][11] | 15.999 |
| Total | 225.045 |
Based on the summation of the atomic weights of its constituent atoms, the molecular weight of this compound is 225.04 g/mol .[1][3] This value is critical for researchers in pharmacology and medicinal chemistry for accurate dosage calculations and in the synthesis of novel indazole-based compounds.
Physicochemical Properties and Handling
Beyond its molecular weight, a comprehensive understanding of the compound's physical and chemical properties is essential for its effective application and safe handling in a laboratory setting.
| Property | Value |
| CAS Number | 885271-72-7[1][2][3] |
| Appearance | Light yellow to brown solid[1] |
| Purity | ≥ 95% - 98% (HPLC)[1][12] |
| Boiling Point | 414.1 °C at 760 mmHg[12] |
| Storage Conditions | 0-8 °C[1] or -20°C, sealed storage, away from moisture[12] |
Logical Relationship: From Formula to Molecular Weight
The determination of a compound's molecular weight is a foundational logical process in chemistry, directly linking its elemental composition to its molar mass. This workflow is crucial for all subsequent quantitative experimental work.
Caption: Workflow for calculating molecular weight.
Experimental Protocols
Due to the proprietary nature of synthetic and analytical methods for many fine chemicals, detailed public experimental protocols for this compound are not extensively available in the provided search results. However, general methodologies for the synthesis and analysis of similar indazole derivatives can be inferred.
Synthesis: The synthesis of this compound would likely involve the formylation of a 6-bromo-1H-indazole precursor. Common formylation reagents include a mixture of phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) or the use of hexamethylenetetramine (Duff reaction). The reaction would be followed by aqueous work-up and purification, typically by column chromatography or recrystallization.
Analysis: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[1] Structural confirmation would be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Signaling Pathways and Applications
While specific signaling pathways directly modulated by this compound are not detailed in the initial search, its utility as a synthetic intermediate suggests its role in the development of compounds targeting a variety of biological pathways. Indazole derivatives are known to exhibit a broad range of biological activities, including but not limited to, anti-cancer and anti-inflammatory properties. The bromo and carbaldehyde functionalities serve as versatile handles for further chemical modifications to generate a library of compounds for screening against various cellular targets.
The general workflow for utilizing this compound in a drug discovery context is outlined below.
Caption: Drug discovery workflow utilizing the core scaffold.
This technical guide serves as a foundational resource for researchers and professionals engaged in the fields of synthetic chemistry, drug development, and materials science. The precise molecular weight and compiled data for this compound are crucial for the accurate and efficient progression of research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. Bromine - Wikipedia [en.wikipedia.org]
- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. byjus.com [byjus.com]
- 7. Nitrogen - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. princeton.edu [princeton.edu]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. 6-Bromo-1H-indazole-3-carboxaldehyde | 885271-72-7 [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 6-Bromo-1H-indazole-3-carbaldehyde
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its indazole core is a recognized bioisostere of indole, and the presence of a bromine atom and an aldehyde functional group offers versatile handles for the synthesis of more complex molecules, including kinase inhibitors for potential therapeutic use.[1][3][4] This document provides a comprehensive overview of the physical and spectroscopic properties of this compound, complete with experimental protocols and logical workflows to support research and development activities.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 885271-72-7 | [1][5][6] |
| Molecular Formula | C₈H₅BrN₂O | [1][6][7][8] |
| Molecular Weight | 225.04 g/mol | [1][6][7] |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 229 °C | [3] |
| Boiling Point | 414.1 °C at 760 mmHg | [5][8] |
| Purity | Typically ≥95-98% (as determined by HPLC) | [1][5][9] |
| Storage Conditions | Recommended storage at 2-8°C or -20°C in a dark place under an inert atmosphere, sealed from moisture. | [1][5][10] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.49 | broad singlet | NH |
| 10.26 | singlet | CHO |
| 8.20 | doublet of doublets (J = 8.5, 0.5 Hz) | Ar-H |
| 7.76 | doublet of doublets (J = 1.5, 0.5 Hz) | Ar-H |
| 7.49 | doublet of doublets (J = 8.5, 1.5 Hz) | Ar-H |
¹³C NMR (75 MHz, DMSO-d₆) [3]
| Chemical Shift (δ) ppm | Assignment |
| 187.4 | C=O |
| 143.5 | Ar-C |
| 141.2 | Ar-C |
| 127.3 | Ar-C |
| 123.8 | Ar-CH |
| 120.7 | Ar-C |
| 120.3 | Ar-C-Br |
| 111.1 | Ar-CH |
Infrared (IR) Spectroscopy
The IR spectrum reveals key functional groups present in the molecule.
IR (neat, cm⁻¹) [3]
| Wavenumber (cm⁻¹) | Assignment |
| 3342 | N-H stretching |
| 2980 | C-H stretching (aldehyde) |
| 1671 | C=O stretching (aldehyde) |
| 1597 | C=C stretching (aromatic) |
| 1480 | C=C stretching (aromatic) |
| 791 | C-H bending (out-of-plane) |
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the elemental composition.
| Technique | Measurement | Value (m/z) |
| HRMS | [M-H]⁻ (Negative Electrospray Ionization, ESI-) | Calculated: 222.9507, Found: 222.9498[3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis Protocol: Nitrosation of 6-Bromoindole
A general and effective method for preparing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indoles.[3][4][11]
-
Preparation of Nitrosating Agent: In a reaction vessel, dissolve sodium nitrite in water. Cool the solution to 0-5 °C.
-
Reaction Setup: In a separate flask, dissolve 6-bromoindole in a suitable solvent mixture such as acetone/water or DMF.[2][11]
-
Reaction Execution: Slowly add the 6-bromoindole solution to the cooled nitrosating mixture. Following the addition, slowly add a 2N HCl solution dropwise to the reaction mixture to maintain a pH of approximately 2.5.[2]
-
Monitoring: Stir the reaction at a low temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product into an organic solvent such as ethyl acetate.[11]
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[2]
Caption: Synthetic workflow for this compound.
Characterization Protocols
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]
-
Data Acquisition: Insert the sample into a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Collection: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[12]
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI).[3]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mode (positive or negative) to obtain the accurate mass of the molecular ion.
Caption: General workflow for spectroscopic characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 885271-72-7 [chemicalbook.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 6-Bromo-1H-indazole-3-carboxaldehyde | 885271-72-7 [sigmaaldrich.com]
- 6. This compound | C8H5BrN2O | CID 24727999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. 885271-72-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. This compound | 885271-72-7 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Solubility and Synthetic Landscape of 6-Bromo-1H-indazole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Predicted Solubility
6-Bromo-1H-indazole-3-carbaldehyde is a light yellow to brown solid.[1] Its molecular structure, featuring a brominated indazole core and a carbaldehyde group, imparts a degree of polarity that governs its solubility in various solvents. The presence of a hydrogen bond donor (the N-H group of the indazole ring) and a hydrogen bond acceptor (the carbonyl oxygen) suggests potential interactions with polar solvents. However, the relatively nonpolar aromatic bicyclic system and the hydrophobic bromine atom will influence its solubility in nonpolar media.
Based on these structural features and by analogy to similar heterocyclic compounds, a qualitative solubility profile in common laboratory solvents can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | Strong dipole-dipole interactions and the potential for hydrogen bonding with the solvent are expected to facilitate dissolution. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability to participate in hydrogen bonding suggests some affinity for protic solvents, though the overall nonpolar character may limit high solubility. |
| Water | Low to Very Low | The hydrophobic nature of the brominated aromatic ring system is likely to outweigh the polar contributions of the aldehyde and N-H groups, leading to poor aqueous solubility. | |
| Nonpolar Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | The ether oxygen can act as a hydrogen bond acceptor, and the overall lower polarity compared to protic solvents may accommodate the nonpolar aspects of the molecule. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents is suitable for dissolving moderately polar organic compounds. |
| Nonpolar Aromatic | Toluene, Benzene | Low | Pi-pi stacking interactions between the aromatic rings of the compound and the solvent may contribute to some degree of solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of the molecule is unlikely to be overcome by the weak van der Waals forces of nonpolar aliphatic solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To ascertain precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. This protocol provides a standardized procedure to determine the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid)
-
Selected analytical-grade solvents
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Synthetic Workflow
This compound is a valuable synthetic intermediate. Its synthesis is a key process for its subsequent use in the development of more complex molecules, including kinase inhibitors. The following diagram illustrates a common workflow for its preparation from 6-bromoindole.
Caption: Synthetic workflow for this compound.
This synthetic pathway highlights the conversion of 6-bromoindole to the target compound through a nitrosation reaction, followed by standard extraction and purification procedures. The efficiency and scalability of this synthesis make this compound a readily accessible intermediate for various applications.
Role in Drug Discovery
Indazole derivatives are of significant interest in medicinal chemistry, particularly as kinase inhibitors. This compound serves as a versatile scaffold for the synthesis of a diverse range of substituted indazoles. The bromine atom can be functionalized through various cross-coupling reactions, while the aldehyde group provides a handle for modifications such as reductive amination or olefination. This allows for the systematic exploration of the chemical space around the indazole core to develop potent and selective therapeutic agents.
The logical progression from this starting material to a potential drug candidate is depicted in the following diagram.
Caption: Logical workflow in drug discovery starting from the core scaffold.
This schematic illustrates the journey from a versatile chemical building block to a potential therapeutic agent, underscoring the importance of this compound in the drug development pipeline.
References
A Technical Guide to 6-Bromo-1H-indazole-3-carbaldehyde: Procurement, Synthesis, and Application in Drug Discovery
This guide provides an in-depth technical overview of 6-Bromo-1H-indazole-3-carbaldehyde, a pivotal building block for medicinal chemistry and drug development. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the procurement, synthesis, quality control, and safe handling of this versatile intermediate. Furthermore, it explores its application in the synthesis of targeted therapeutics, particularly kinase inhibitors, grounding its utility in peer-reviewed scientific literature.
Strategic Importance in Medicinal Chemistry
This compound (CAS No. 885271-72-7) has emerged as a compound of significant interest in pharmaceutical research. The indazole scaffold is recognized as a privileged structure, acting as a bioisostere of purines and indoles, which allows it to effectively interact with the ATP-binding sites of protein kinases.[1] This characteristic has led to the development of numerous indazole-based kinase inhibitors for oncology and other therapeutic areas.[2][3]
The strategic placement of functionalities on this specific molecule enhances its utility:
-
The aldehyde group at the C3 position is a versatile synthetic handle. It can be readily converted into a variety of functional groups, enabling the construction of diverse molecular libraries through reactions like Wittig condensations, reductive aminations, and cyclizations.[2][3]
-
The bromo substituent at the C6 position provides a reactive site for modern cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of aryl, heteroaryl, or alkyl groups into the solvent-exposed region of kinase binding pockets.[1]
Its application has been noted in the synthesis of inhibitors for key cancer targets like Polo-like kinase 4 (PLK4) and p21-activated kinase 1 (PAK1), highlighting its relevance in developing novel anti-cancer agents.[4][5]
Procurement and Commercial Availability
Acquiring high-quality starting materials is a critical first step in any research or development campaign. This compound is available from a range of chemical suppliers. When selecting a vendor, researchers should consider not only the cost but also the purity, availability of batch-specific analytical data, and lead times.
Below is a summary of representative suppliers. Purity levels are typically ≥95-98%, commonly determined by HPLC.[6][7]
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Reported Purity |
| Chem-Impex | 885271-72-7 | C₈H₅BrN₂O | 225.04 | ≥ 98% (HPLC)[6] |
| Apollo Scientific | 885271-72-7 | C₈H₅BrN₂O | 225.04 | ≥ 95%[7] |
| Sigma-Aldrich | 885271-72-7 | C₈H₅BrN₂O | 225.04 | 95%[8] |
| Santa Cruz Biotech | 885271-72-7 | C₈H₅BrN₂O | 225.04 | Not specified[9] |
Note: Availability and specifications are subject to change. It is imperative to request a certificate of analysis (CoA) for the specific lot being purchased.
Synthesis and Purification
While commercially available, in-house synthesis may be required for large quantities or for the preparation of analogues. The most robust and well-documented method for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole precursor.[2][10]
Synthetic Workflow: Nitrosation of 6-Bromoindole
The reaction proceeds through a multi-step pathway involving the nitrosation at the C3 position of 6-bromoindole to form an oxime intermediate. This is followed by a water-triggered ring opening and subsequent ring-closure to yield the final indazole product.[10][11] A "reverse addition" protocol, where the indole solution is added slowly to the nitrosating agent, is crucial to minimize the formation of dimeric byproducts and achieve high yields.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 885271-72-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 6-Bromo-1H-indazole-3-carboxaldehyde | 885271-72-7 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
6-Bromo-1H-indazole-3-carbaldehyde suppliers
An In-depth Technical Guide to 6-Bromo-1H-indazole-3-carbaldehyde for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and materials science. Its indazole core, substituted with a bromine atom and a formyl group, makes it a versatile synthetic intermediate. This functionality allows for further chemical modifications, rendering it a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] Research has indicated its utility as a key intermediate for compounds with potential anti-cancer and anti-inflammatory properties.[1] This guide provides a comprehensive overview of its chemical properties, commercial availability, and essential experimental protocols for its synthesis and quality control.
Physicochemical and Commercial Data
Sourcing high-quality starting materials is critical for reproducible research and development. The following tables summarize the key physicochemical properties of this compound and list several commercial suppliers.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 885271-72-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅BrN₂O | [1][2][4][5] |
| Molecular Weight | 225.04 g/mol | [1][2][4][5] |
| Appearance | Light yellow to brown solid/powder | [1] |
| Purity | ≥95% - ≥98% (technique-dependent) | [1][2][3] |
| Boiling Point | 414.1°C at 760 mmHg | [4] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Storage Conditions | 0-8 °C or -20°C, sealed, away from moisture | [1] |
| MDL Number | MFCD06738286 | [1][3] |
Table 2: Commercial Suppliers and Purity
| Supplier | Reported Purity | Notes |
| Ningbo Inno Pharmchem | ≥97%-98% | Manufacturer and supplier based in China.[2] |
| Chem-Impex | ≥ 98% (HPLC) | Offers the compound for various research applications.[1] |
| Apollo Scientific | ≥95% | UK-based supplier with stock available in various quantities.[3] |
| JW PharmLab LLC | 98% | Available through distributors like Fisher Scientific.[6] |
| ChemScene LLC | 95% | Available through distributors like Sigma-Aldrich/Merck. |
| Nanjing Jubai Biopharm | 98% / 99% | Trader on the ECHEMI platform.[4] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and quality control of this compound, compiled from publicly available chemical literature.
Synthesis Protocol: Nitrosation of 6-Bromo-indole
A common and efficient route to synthesize 1H-indazole-3-carbaldehydes involves the nitrosation of corresponding indole precursors.[7] This method provides a direct conversion with high yields.
Objective: To synthesize this compound from 6-bromo-indole.
Materials:
-
6-Bromo-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Dimethylformamide (DMF) or other appropriate solvent
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve 6-bromo-indole in the chosen solvent (e.g., DMF) in a reaction flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.
-
Acidification: Slowly add the acid (e.g., HCl) to the cooled solution while maintaining the temperature.
-
Nitrosation: Prepare an aqueous solution of sodium nitrite. Add this solution dropwise to the reaction mixture. A reverse addition, where the indole solution is added to the nitrosating agent, may minimize side reactions.[7]
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50°C) for an extended period (e.g., 48 hours) until completion, monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: Quench the reaction by pouring the mixture into ice water. If a precipitate forms, it can be collected by filtration.
-
Purification: The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the final product, this compound.
Caption: A simplified reaction scheme for the synthesis of this compound.
Quality Control Workflow
Ensuring the identity, purity, and stability of this compound is paramount. A multi-step analytical approach is typically employed.[8]
Objective: To verify the quality of a synthesized or purchased batch of the compound.
1. Physical and Spectroscopic Characterization:
-
Appearance: Visually inspect the sample to ensure it matches the description of a light yellow to brown solid.
-
Melting Point: Determine the melting point range and compare it to reference values. A sharp melting point is indicative of high purity.
-
Mass Spectrometry (MS): Analyze the sample to confirm its molecular weight (225.04 g/mol ). The isotopic pattern of bromine (¹⁹Br/⁸¹Br) should be observable.[8]
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire spectra. The chemical shifts, integration, and coupling patterns should be consistent with the structure of this compound.
-
Infrared (IR) Spectroscopy: Analyze the sample to identify characteristic functional group vibrations, such as the aldehyde C=O stretch and N-H bonds of the indazole ring.
2. Chromatographic Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity.[1][8]
-
Method: Develop a stability-indicating HPLC method using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water). Use a UV detector set to an appropriate wavelength.
-
Analysis: Calculate purity based on the area percentage of the main peak relative to all other peaks.
-
-
Gas Chromatography (GC): Useful for detecting volatile organic impurities that may be present from the synthesis.[8]
-
Method: Use a GC system with a Flame Ionization Detector (FID) and a suitable capillary column.
-
Analysis: Identify and quantify any volatile impurities.
-
3. Final Assessment:
-
Compare all collected data against the pre-defined specifications. If all results are within the acceptable limits, the batch can be released for use. If not, further investigation or re-purification is required.
Caption: A typical quality control workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 885271-72-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. eMolecules JW PharmLab LLC / this compound / 500mg | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Stability and Storage of 6-Bromo-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the stability and recommended storage conditions for 6-Bromo-1H-indazole-3-carbaldehyde (CAS No: 885271-72-7). Adherence to these guidelines is critical for preserving the compound's purity, ensuring experimental reproducibility, and maintaining its efficacy as a key intermediate in pharmaceutical synthesis.
Physicochemical Properties
This compound is a versatile intermediate used in the synthesis of various therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] Its molecular structure, featuring an indazole ring substituted with bromine and an aldehyde group, dictates its reactivity and stability profile.
| Property | Value | Source(s) |
| CAS Number | 885271-72-7 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O | [1][2] |
| Molecular Weight | 225.04 g/mol | [1][2] |
| Physical Form | Light yellow to brown solid | [1] |
| Purity | ≥95% - ≥98% (HPLC) | [1][3] |
| Boiling Point | 414.1°C at 760 mmHg | |
| InChI Key | RQQKGUPOPZJRLE-UHFFFAOYSA-N |
Recommended Storage Conditions
Proper storage is paramount to prevent degradation and ensure the long-term viability of this compound. The following conditions are recommended based on supplier data sheets and knowledge of structurally related compounds.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Temperature | -20°C (Long-term) or 0-8°C (Short-term) | Minimizes thermal degradation and preserves long-term stability. | [1] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The indazole moiety can be susceptible to oxidation; an inert atmosphere prevents degradation from atmospheric oxygen.[4] | [4] |
| Container | Tightly sealed, light-resistant container. | Protects the compound from atmospheric moisture and prevents potential photolytic degradation. | [4][5] |
| Location | Cool, dry, well-ventilated area away from incompatible materials. | Prevents moisture absorption and ensures general lab safety. | [5] |
Stability Profile and Handling
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred from its structure and data on similar compounds.[6]
-
Oxidation : The indazole ring system can be prone to oxidation, potentially leading to N-oxide formation or other byproducts.[6] Storing under an inert atmosphere is crucial to mitigate this risk.[4]
-
Hydrolysis : The aldehyde functional group and the indazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.[6]
-
Photodegradation : Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light, which can lead to debromination and subsequent reactions.[6] Therefore, protection from light is essential.[4]
A significant change in color (e.g., darkening) or physical form may indicate degradation.[4] If this is observed, it is recommended to re-analyze the material for purity before use.
Incompatible Materials
To prevent hazardous reactions and maintain compound integrity, avoid contact with:
Safe Handling Procedures
This compound is classified as harmful and an irritant. All handling should be performed in a well-ventilated area or fume hood.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Personal Protective Equipment (PPE) : Wear appropriate chemical safety goggles, gloves, and a lab coat.[5][7] Avoid all personal contact, including inhalation of dust.[5]
-
Spills : For dry spills, avoid generating dust.[5] Collect residue in a sealed container for disposal.[5] For wet spills, absorb with appropriate material and place in a labeled container for disposal.[5]
Experimental Protocol: Stress Testing for Stability Assessment
The following is a general protocol for assessing the stability of this compound under various stress conditions, adapted from methodologies for similar heterocyclic compounds.[6][8] This allows researchers to understand its degradation profile in specific experimental conditions.
Methodology
-
Preparation of Stock Solution : Prepare a stock solution of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[6]
-
Stress Conditions :
-
Acidic Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[6]
-
Basic Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[6]
-
Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[6]
-
Photolytic Degradation : Expose 1 mL of stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil to protect it from light.[6]
-
Thermal Degradation (Solution) : Heat 1 mL of stock solution at 80°C for 48 hours in the dark.[6]
-
Thermal Degradation (Solid State) : Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.[6]
-
-
Analysis : Analyze all samples (stressed and control) by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatograms to identify degradation products (new peaks) and quantify the remaining parent compound.
Visualization of Storage and Stability Workflow
The following diagram illustrates the decision-making process and workflow for ensuring the stability of this compound from receipt to long-term storage.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 885271-72-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Technical Guide: Safety and Handling of 6-Bromo-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 6-Bromo-1H-indazole-3-carbaldehyde (CAS No. 885271-72-7), a key intermediate in pharmaceutical and material science research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.
Chemical and Physical Properties
This compound is a light yellow to brown solid.[1] Its unique structure, featuring a bromine substitution, makes it a valuable building block for synthesizing diverse functional groups, particularly in the development of novel therapeutic agents.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [1][2][3] |
| Molecular Weight | 225.04 g/mol | [1][2][4] |
| CAS Number | 885271-72-7 | [1][2][4] |
| Physical Form | Solid | [1][4] |
| Appearance | Light yellow to brown solid | [1] |
| Boiling Point | 414.1°C at 760 mmHg | [4][5] |
| Density | 1.8 ± 0.1 g/cm³ | [5] |
| Flash Point | 204.2 ± 23.2 °C | [5] |
Hazard Identification and Safety Data
This compound is classified as hazardous. The GHS classification indicates it can cause significant irritation and is harmful if ingested.[2][6]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][6][7] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[2][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2][6] |
GHS Pictogram:
-
GHS07 (Harmful/Irritant)[4]
Personal Protective Equipment (PPE) and Handling
Proper handling is essential to minimize exposure risk. A standard laboratory workflow should be followed to ensure safety.
Engineering Controls:
-
Work exclusively in a well-ventilated area, preferably under a chemical fume hood.[6][8]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield (European Standard EN166).[8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8] Remove and wash contaminated clothing before reuse.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
Hygiene Measures:
-
Wash hands thoroughly before breaks and immediately after handling the product.[6][7]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke when using this product.[6]
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[6] Recommended storage temperatures range from 0-8°C to as low as -20°C for long-term stability.[1][4] Keep the container tightly closed and sealed, away from moisture.[4][6]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[8]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[9]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical advice.[8][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[8][9]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
Experimental Protocol: Synthesis of Indazole Derivatives
This compound is a crucial intermediate in the synthesis of various indazole derivatives, which are investigated for their potential as therapeutic agents.[1] Its aldehyde group provides a reactive site for further molecular elaboration.
Example Synthesis: Nitrosation of 6-Bromoindole
The following is a generalized procedure adapted from literature for the synthesis of this compound from 6-bromoindole.[10][11]
Materials:
-
6-Bromoindole
-
Sodium Nitrite (NaNO₂)
-
Acetone
-
Water
-
2N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EA)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation: In a suitable reaction vessel, dissolve 6-bromoindole in a mixture of acetone and water.[10]
-
Addition of Nitrite: Add an aqueous solution of sodium nitrite to the 6-bromoindole solution at room temperature.[10]
-
Acidification: Slowly add 2N HCl solution to the reaction mixture to adjust the pH to approximately 2.5.[10] This step should be performed with caution in a fume hood as reddish-brown gas (likely NOx) may be evolved.[10]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[10]
-
Work-up: Once the reaction is complete, add ethyl acetate to the mixture for extraction. Separate the organic and aqueous layers.[10][11]
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution.[10]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: The crude solid can be further purified by column chromatography on silica gel or recrystallization as needed.[12]
Fire-Fighting and Spill Measures
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.
-
Spill Containment: Use personal protective equipment. Avoid dust formation.[6] Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[7] Prevent the product from entering drains or waterways.[6]
Waste Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H5BrN2O | CID 24727999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6-Bromo-1H-indazole-3-carboxaldehyde | 885271-72-7 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 885271-72-7 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Spectroscopic and Structural Elucidation of 6-Bromo-1H-indazole-3-carbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-1H-indazole-3-carbaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed data and experimental protocols to support ongoing research and development.
Compound Identification
| Parameter | Value | Source |
| Compound Name | This compound | [1] |
| CAS Number | 885271-72-7 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O | [1][2][3] |
| Molecular Weight | 225.04 g/mol | [1][2][3] |
| Physical Appearance | Light yellow to brown solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Spectroscopic Data
The structural characterization of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer.[4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.49 | brs | - | NH |
| 10.26 | s | - | CHO |
| 8.20 | dd | 8.5, 0.5 | H-4 |
| 7.76 | dd | 1.5, 0.5 | H-7 |
| 7.49 | dd | 8.5, 1.5 | H-5 |
¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy
¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. The spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 75 MHz spectrometer.[4]
| Chemical Shift (δ) ppm | Assignment |
| 187.4 | CHO |
| 143.5 | C-3 |
| 141.2 | C-7a |
| 127.3 | C-5 |
| 123.8 | C-4 |
| 120.7 | C-7 |
| 120.3 | C-6 |
| 111.1 | C-3a |
IR (Infrared) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule. The data was obtained from a neat sample.[4]
| Wavenumber (ν) cm⁻¹ | Assignment |
| 3342 | N-H stretching |
| 2980 | C-H stretching (aromatic/aldehyde) |
| 1671 | C=O stretching (aldehyde) |
| 1597 | C=C stretching (aromatic) |
| 1480 | C=C stretching (aromatic) |
| 1281 | C-N stretching |
| 1196 | C-H in-plane bending |
| 1064, 1034 | C-H in-plane bending |
| 791, 744 | C-H out-of-plane bending |
| 492 | C-Br stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to confirm the molecular formula of the compound.[4]
| Parameter | Value |
| Ionization Mode | ESI⁻ |
| Calculated m/z [M-H]⁻ for C₈H₄N₂O⁷⁹Br | 222.9507 |
| Found m/z [M-H]⁻ | 222.9498 |
Experimental Protocols
Synthesis of this compound[5]
The synthesis of this compound is achieved through the nitrosation of 6-bromo-indole.
Procedure:
-
Start with 196 mg (3 mmol) of 6-bromo-indole.
-
Follow the general procedure for nitrosation.
-
After the addition of reagents, stir the reaction mixture for 2 hours at room temperature.
-
Increase the temperature to 50 °C and continue stirring for an additional 3 hours.
-
Extract the resulting mixture three times with ethyl acetate (EtOAc).
-
Wash the combined organic layers three times with water, followed by a brine wash.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to obtain the crude product.
Spectroscopic Analysis[5]
General Information:
-
¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.
-
Chemical shifts are reported in parts per million (ppm).
-
IR spectra were recorded with a universal ATR sampling accessory.
NMR Sample Preparation:
-
Dissolve the sample in an appropriate deuterated solvent (CDCl₃ for ¹H NMR, DMSO-d₆ for ¹³C NMR).
Mass Spectrometry:
-
High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source in negative ion mode.
Workflow and Data Relationship
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C8H5BrN2O | CID 24727999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
6-Bromo-1H-indazole-3-carbaldehyde: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-indazole-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including the indazole core and the reactive aldehyde functionality, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. The indazole scaffold is a well-recognized "privileged structure" in drug discovery, known for its ability to interact with various biological targets. The presence of a bromine atom at the 6-position provides a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound and its derivatives, with a focus on its role in the development of kinase inhibitors and antimicrobial agents.
Chemical Properties and Synthesis
This compound is a light yellow to brown solid with the molecular formula C₈H₅BrN₂O.[1][2] It is sparingly soluble in common organic solvents and is typically stored at refrigerated temperatures (0-8 °C).[1][2]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 885271-72-7 | [1][3][4][5] |
| Molecular Formula | C₈H₅BrN₂O | [1][4] |
| Molecular Weight | 225.04 g/mol | [1][4] |
| Melting Point | 229 °C | [6] |
| Boiling Point | 414.1 °C at 760 mmHg | [1] |
| Appearance | Light yellow to brown solid | [1][2] |
| Purity | ≥95% (HPLC) | [3][5] |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.49 (brs, 1H), 10.26 (s, 1H), 8.20 (dd, J = 8.5, 0.5 Hz, 1H), 7.76 (dd, J = 1.5, 0.5 Hz, 1H), 7.49 (dd, J = 8.5, 1.5 Hz, 1H) | [6] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1 | [6] |
| IR (neat, cm⁻¹) | 3342, 2980, 1671, 1597, 1480, 1281, 1196, 1064, 1034, 791, 744, 492 | [6] |
| HRMS (ESI-) | m/z calculated for C₈H₄N₂O⁷⁹Br [M - H]⁻: 222.9507, found: 222.9498 | [6] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nitrosation of 6-bromo-1H-indole.[6]
Experimental Protocol: Nitrosation of 6-Bromo-1H-indole [6]
-
Starting Material: 6-Bromo-1H-indole (196 mg, 1 mmol).
-
Reagents: Sodium nitrite (NaNO₂), acid (e.g., HCl).
-
Procedure:
-
To a solution of 6-bromo-1H-indole in a suitable solvent, slowly add a solution of sodium nitrite in water at 0 °C.
-
Acid is then added dropwise to the mixture while maintaining the low temperature.
-
The reaction is stirred at room temperature for 2 hours, and then at 50 °C for 3 hours.
-
The reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
-
Biological Applications
This compound serves as a key intermediate in the synthesis of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]
Kinase Inhibition
Derivatives of 6-bromo-1H-indazole have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
VEGFR-2 Inhibition:
Several derivatives of 6-Bromo-1H-indazole have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
| Derivative | Target | IC₅₀ (nM) |
| W4 | VEGFR-2 | < 5 |
| W12 | VEGFR-2 | < 5 |
| W17 | VEGFR-2 | < 5 |
| W19 | VEGFR-2 | < 5 |
| W20 | VEGFR-2 | < 5 |
| W2 | VEGFR-2 | < 10 |
| W23 | VEGFR-2 | < 10 |
PLK4 Inhibition:
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to cancer. Indazole-based compounds have been developed as potent PLK4 inhibitors.
Experimental Protocol: VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.
-
Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate (e.g., poly(Glu,Tyr) 4:1), test compound, and a luminescent kinase assay reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the test compound, recombinant VEGFR-2 enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent and a microplate reader. The luminescent signal is proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial Activity
Derivatives of 6-bromo-1H-indazole have also been explored for their antimicrobial properties. For instance, 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold have demonstrated moderate to good inhibition against various bacterial and fungal strains.[7][8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [9][10]
-
Materials: Test microorganism, Mueller-Hinton broth (MHB), 96-well microtiter plates, and the test compound.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Signaling Pathways and Workflows
VEGFR-2 Signaling Pathway
// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Indazole [label="6-Bromo-1H-indazole\nDerivatives", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Angiogenesis; AKT -> Angiogenesis; Indazole -> VEGFR2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 6-bromo-1H-indazole derivatives.
PLK4 Signaling Pathway in Cell Cycle Control
// Nodes PLK4 [label="PLK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centriole_Dup [label="Centriole\nDuplication", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle\nProgression", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aneuploidy [label="Aneuploidy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cancer [label="Cancer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Indazole [label="6-Bromo-1H-indazole\nDerivatives", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PLK4 -> Centriole_Dup [label="Regulates"]; Centriole_Dup -> Cell_Cycle; PLK4 -> Aneuploidy [label="Overexpression leads to", style=dashed, color="#EA4335"]; Aneuploidy -> Cancer; Indazole -> PLK4 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Role of PLK4 in centriole duplication and cell cycle, and its inhibition by 6-bromo-1H-indazole derivatives.
Experimental Workflow for Kinase Inhibitor Discovery
// Nodes Start [label="Start:\nthis compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nDerivative Library", fillcolor="#FBBC05", fontcolor="#202124"]; HTS [label="High-Throughput\nScreening\n(Kinase Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n(IC₅₀ Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo\nStudies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate [label="Drug Candidate", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Synthesis; Synthesis -> HTS; HTS -> Hit_ID; Hit_ID -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label="Iterative\nDesign"]; Lead_Opt -> In_Vivo; In_Vivo -> Candidate; } dot Caption: General workflow for the discovery of kinase inhibitors starting from this compound.
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. The demonstrated activity of its derivatives as potent kinase inhibitors and antimicrobial agents highlights the significant potential of this chemical entity. This technical guide provides a foundational understanding for researchers and scientists to further explore and exploit the therapeutic possibilities of 6-bromo-1H-indazole-based compounds.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
The Emergence of a Core Scaffold: A Technical Guide to 6-Bromo-1H-indazole-3-carbaldehyde
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-indazole-3-carbaldehyde, a heterocyclic aromatic compound, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the indazole core, a bromine substituent, and a reactive aldehyde group, make it a versatile precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.
Discovery and History
The first documented synthesis of this compound appears in the patent literature, specifically in the patent application US 2006/0106033 A1, filed in 2005. This initial disclosure laid the groundwork for its use as a key intermediate in the synthesis of kinase inhibitors.
Historically, the synthesis of indazole-3-carbaldehydes has been a subject of interest. One of the well-established methods for accessing this class of compounds is the nitrosation of the corresponding indoles. This reaction proceeds through the formation of a nitroso-intermediate, which then undergoes ring rearrangement to yield the indazole product. Over the years, this method has been refined to improve yields and accommodate a wider range of substrates, including electron-deficient indoles.
Another classical approach to forming the indazole ring system is through the reductive cyclization of o-nitrobenzylidene derivatives. This method involves the reduction of the nitro group to an amine, which then intramolecularly condenses with the adjacent aldehyde or ketone to form the pyrazole ring of the indazole system. While the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings, its direct application to the 6-bromo-1H-indazole core to introduce an aldehyde at the 3-position has been reported to be ineffective.
The significance of this compound has grown in parallel with the increasing importance of indazole-based compounds as "privileged scaffolds" in drug discovery. These scaffolds are recognized for their ability to interact with a variety of biological targets, particularly protein kinases. The aldehyde functionality at the C3 position serves as a versatile handle for introducing diverse chemical moieties, allowing for the fine-tuning of the pharmacological properties of the resulting molecules.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is crucial for its application in synthesis and drug discovery. The following tables summarize its key physicochemical properties and spectroscopic data, compiled from various sources.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 885271-72-7 |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Appearance | Light yellow to brown solid |
| Melting Point | 229 °C |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.49 (brs, 1H), 10.26 (s, 1H), 8.20 (dd, J = 8.5, 0.5 Hz, 1H), 7.76 (dd, J = 1.5, 0.5 Hz, 1H), 7.49 (dd, J = 8.5, 1.5 Hz, 1H) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1 |
| Infrared (IR, neat) | ν = 3342, 2980, 1671, 1597, 1480, 1281, 1196, 1064, 1034, 791, 744, 492 cm⁻¹ |
| High-Resolution Mass Spectrometry (HRMS, ESI⁻) | m/z calculated for C₈H₄N₂O⁷⁹Br [M - H]⁻: 222.9507, found: 222.9498 |
Experimental Protocols
Synthesis via Nitrosation of 6-Bromoindole
This protocol is adapted from the optimized procedure reported by Chevalier et al. in RSC Advances, 2018. This method provides a reliable and efficient route to this compound.
Materials:
-
6-Bromoindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 6-bromoindole (1.0 mmol) in a mixture of ethyl acetate and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.5 mmol).
-
To this biphasic mixture, add a solution of hydrochloric acid (2 M) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours, followed by heating to 50 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Workflow for Nitrosation Synthesis
Caption: Synthetic workflow for this compound via nitrosation.
Application in Drug Discovery: A Precursor to VEGFR-2 Kinase Inhibitors
The indazole scaffold is a cornerstone in the design of kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure. This compound serves as a key starting material for the synthesis of novel kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize. Consequently, inhibiting VEGFR-2 is a validated and effective anti-cancer strategy.
A recent study by Liu et al. (2024) highlights the development of potent VEGFR-2 inhibitors derived from a 6-bromo-indazole scaffold. The synthetic route often involves the conversion of the aldehyde group of this compound into a different functional group, which then serves as an anchor for building the rest of the inhibitor molecule.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for VEGFR-2 Inhibitor Synthesis
The development of a potent VEGFR-2 inhibitor from this compound typically follows a multi-step synthetic sequence. The aldehyde serves as a versatile starting point for various chemical transformations.
Caption: General workflow for developing a VEGFR-2 inhibitor from this compound.
Conclusion
This compound has solidified its position as a valuable and versatile intermediate in modern organic synthesis and medicinal chemistry. Its straightforward preparation and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The successful application of this compound in the development of potent VEGFR-2 kinase inhibitors underscores its significance in the ongoing search for novel and effective cancer therapeutics. This guide serves as a foundational resource for researchers aiming to leverage the potential of this important chemical entity in their scientific endeavors.
Unlocking the Therapeutic Potential of 6-Bromo-1H-indazole-3-carbaldehyde: A Technical Guide to Future Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-indazole-3-carbaldehyde stands as a versatile and highly valuable scaffold in the landscape of medicinal chemistry. Its unique structural architecture, featuring a reactive aldehyde group at the 3-position and a bromine atom at the 6-position of the indazole core, presents a dual functionality that serves as a gateway for the synthesis of a diverse array of novel molecular entities. The indazole moiety itself is a well-established pharmacophore, present in numerous clinically approved drugs, particularly in the oncology space.[1][2] This technical guide delineates promising research avenues for this compound, providing a foundation for the development of next-generation therapeutic agents. The primary focus will be on its potential in the discovery of novel kinase inhibitors for anti-cancer and anti-inflammatory applications.
Core Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| CAS Number | 885271-72-7 | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Potential Research Areas and Rationale
The strategic positioning of the aldehyde and bromo functionalities on the indazole scaffold allows for a multitude of chemical transformations, paving the way for the exploration of several key therapeutic areas.
Kinase Inhibitors for Oncology
The indazole core is a privileged scaffold in the design of kinase inhibitors.[2] Several approved anti-cancer drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature this heterocyclic system. The aldehyde group of this compound can be readily converted into various functional groups known to interact with the ATP-binding site of kinases, such as amides, ureas, and sulfonamides. The bromine atom provides a handle for introducing further diversity through cross-coupling reactions, enabling the exploration of the solvent-exposed regions of the kinase domain.
Potential Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, a critical process in tumor growth and metastasis.[3][4]
-
GSK-3 (Glycogen Synthase Kinase 3): Implicated in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is linked to numerous cancers.[5][6]
-
Other Tyrosine and Serine/Threonine Kinases: The versatility of the starting material allows for the creation of libraries of compounds for screening against a wide range of cancer-relevant kinases.
Experimental Protocols
Synthesis of this compound Derivatives
The following protocols outline key synthetic transformations to generate libraries of compounds from this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. altmeyers.org [altmeyers.org]
- 5. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 6. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde from 6-Bromoindole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 6-Bromo-1H-indazole-3-carbaldehyde, a valuable building block in medicinal chemistry, from the readily available starting material, 6-bromoindole. The featured methodology is based on a direct nitrosation of the indole ring, which offers a straightforward and efficient route to the desired indazole derivative.[1][2] This protocol is intended to furnish researchers with a detailed, step-by-step procedure, alongside relevant quantitative data and a visual workflow to ensure successful replication and application in a laboratory setting. This compound is a key intermediate for the synthesis of various biologically active compounds, including kinase inhibitors.[1][2][3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from 6-bromoindole.
| Parameter | Value | Reference |
| Starting Material | 6-Bromoindole | [2] |
| Key Reagents | Sodium Nitrite, Acetic Acid, Water | [2] |
| Solvent | Not explicitly stated, reaction is in a slightly acidic aqueous environment | [1][2] |
| Reaction Temperature | Room temperature, then 50 °C | [2] |
| Reaction Time | 2 hours at room temperature, then 3 hours at 50 °C | [2] |
| Product | This compound | [2] |
| Yield | 72% | [2] |
| Melting Point | 229 °C | [2] |
| Molecular Formula | C₈H₅BrN₂O | [3] |
| Molecular Weight | 225.04 g/mol | [3] |
Experimental Protocol
This protocol outlines the detailed methodology for the synthesis of this compound from 6-bromoindole via nitrosation.[2]
Materials:
-
6-Bromoindole (196 mg, 1 mmol)
-
Sodium Nitrite (NaNO₂, 103.5 mg, 1.5 mmol)
-
Acetic Acid (AcOH, 0.5 mL)
-
Water (H₂O, 2.5 mL)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 6-bromoindole (196 mg, 1 mmol) in a mixture of water (2.5 mL) and acetic acid (0.5 mL).
-
Addition of Sodium Nitrite: To the stirred suspension, add sodium nitrite (103.5 mg, 1.5 mmol) portion-wise at room temperature.
-
Reaction at Room Temperature: Stir the reaction mixture at room temperature for 2 hours.
-
Heating: After 2 hours, heat the reaction mixture to 50 °C and continue stirring for an additional 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash them three times with water, followed by a single wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary, although the cited procedure suggests the crude product was of sufficient purity.
-
Characterization Data for this compound: [2]
-
¹H NMR (300 MHz, CDCl₃): δ 10.49 (brs, 1H), 10.26 (s, 1H), 8.20 (dd, J = 8.5, 0.5 Hz, 1H), 7.76 (dd, J = 1.5, 0.5 Hz, 1H), 7.49 (dd, J = 8.5, 1.5 Hz, 1H).
-
¹³C NMR (75 MHz, DMSO-d₆): δ 187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1.
-
IR (neat) ν (cm⁻¹): 3342, 2980, 1671, 1597, 1480, 1281, 1196, 1064, 1034, 791, 744, 492.
-
HRMS (ESI-): calculated for C₈H₄N₂O⁷⁹Br [M - H]⁻ m/z 222.9507, found: 222.9498.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
Optimized Synthesis of 1H-Indazole-3-Carboxaldehydes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-indazole-3-carboxaldehydes are pivotal intermediates in medicinal chemistry, serving as foundational scaffolds for a multitude of therapeutic agents, including potent kinase inhibitors. This document provides a detailed, optimized protocol for the synthesis of 1H-indazole-3-carboxaldehyde derivatives via the nitrosation of indoles. This method is characterized by its mild reaction conditions, broad substrate scope encompassing both electron-rich and electron-deficient indoles, and improved yields through the minimization of side reactions. This application note is intended to furnish researchers and drug development professionals with a robust and reproducible methodology for accessing these valuable synthetic building blocks.
Introduction
The indazole core is a privileged scaffold in drug discovery, recognized as a bioisostere of indole. Its unique arrangement of nitrogen atoms facilitates strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of proteins, a feature exploited in the design of various kinase inhibitors.[1][2] Consequently, the functionalization of the indazole ring, particularly at the 3-position, has led to the development of several marketed drugs, including Axitinib and Pazopanib.[3]
1H-indazole-3-carboxaldehydes are versatile precursors for creating diverse 3-substituted indazoles. The aldehyde functionality allows for a wide range of subsequent chemical transformations, such as Wittig and Knoevenagel reactions, as well as the construction of other heterocyclic systems.[1][4] Direct formylation of the indazole ring at the C3 position using methods like the Vilsmeier-Haack reaction is generally ineffective, necessitating alternative synthetic strategies.[1] The nitrosation of indoles presents a highly efficient and optimized route to these crucial intermediates under mild, slightly acidic conditions.[1][2][5][6]
Reaction Mechanism and Workflow
The synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation proceeds through a multi-step mechanism. The reaction is initiated by the nitrosation of the C3 position of the indole ring, leading to the formation of an oxime intermediate. This is followed by the addition of water at the C2 position, which prompts the opening of the indole ring. The final step involves a ring-closure to yield the 1H-indazole-3-carboxaldehyde product.[3] A key optimization to this procedure is the slow, controlled addition of the indole solution to the nitrosating mixture, which significantly minimizes the formation of undesired dimeric byproducts.[1][7]
Logical Workflow Diagram
Caption: Experimental workflow for the nitrosation of indoles.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various substituted 1H-indazole-3-carboxaldehydes from their corresponding indoles.
Table 1: Synthesis of Halogenated 1H-Indazole-3-carboxaldehydes
| Starting Indole | Reaction Time (h) | Product | Yield (%) |
| 5-Bromo-1H-indole | 12 | 5-Bromo-1H-indazole-3-carboxaldehyde | 96 |
| 6-Bromo-1H-indole | 12 | 6-Bromo-1H-indazole-3-carboxaldehyde | 85 |
| 5-Chloro-1H-indole | 12 | 5-Chloro-1H-indazole-3-carboxaldehyde | 95 |
| 6-Chloro-1H-indole | 12 | 6-Chloro-1H-indazole-3-carboxaldehyde | 82 |
| 5-Fluoro-1H-indole | 12 | 5-Fluoro-1H-indazole-3-carboxaldehyde | 88 |
| 6-Fluoro-1H-indole | 12 | 6-Fluoro-1H-indazole-3-carboxaldehyde | 78 |
Data sourced from Chevalier et al., 2018.[1]
Table 2: Synthesis of 1H-Indazole-3-carboxaldehydes with Electron-Donating and -Withdrawing Groups
| Starting Indole | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| 5-Methoxy-1H-indole | 12 | Room Temp. | 5-Methoxy-1H-indazole-3-carboxaldehyde | 91 |
| 5-Benzyloxy-1H-indole | 12 | Room Temp. | 5-Benzyloxy-1H-indazole-3-carboxaldehyde | 91 |
| 2-Methyl-1H-indole | 48 | 50 | 1H-Indazole-3-ketone | 37 |
| 5-Nitro-1H-indole | 6 | 80 | 5-Nitro-1H-indazole-3-carboxaldehyde | 77 |
| 5-(Boc-amino)-1H-indole | 12 | Room Temp. | 5-(Boc-amino)-1H-indazole-3-carboxaldehyde | 78 |
Data sourced from Chevalier et al., 2018 and BenchChem Application Note.[1][4]
Detailed Experimental Protocols
General Protocol for the Synthesis of 1H-Indazole-3-carboxaldehydes
This protocol is based on a 1 mmol scale of the starting indole.
Materials:
-
Substituted Indole (1 mmol, 1 equiv.)
-
Sodium Nitrite (NaNO₂) (550 mg, 8 mmol, 8 equiv.)
-
2 N Hydrochloric Acid (HCl) (1.33 mL, 2.7 mmol, 2.7 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe pump
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite (8 equiv.) in deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C in an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 equiv.) to the cooled solution.
-
Stir the resulting mixture under an argon atmosphere for 10 minutes at 0 °C.
-
Addition of Indole: Prepare a solution of the indole (1 equiv.) in DMF (3 mL).
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir. The reaction time and temperature will vary depending on the substrate (refer to Tables 1 and 2). For many halogenated and electron-donating group-substituted indoles, stirring at room temperature for 12 hours is sufficient. For electron-deficient indoles like 5-nitro-indole, heating may be required (e.g., 80 °C for 6 hours).[3][4] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1H-indazole-3-carboxaldehyde.[3]
Protocol for an Electron-Deficient Indole: 6-Nitro-1H-indazole-3-carbaldehyde[4]
Procedure:
-
To a solution of NaNO₂ (1.65 g, 24 mmol, 8 equiv.) in deionized water (4.75 mL) at 0 °C, slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.).
-
Keep the mixture under argon for 10 minutes before adding 9 mL of DMF.
-
Add a solution of 6-nitro-indole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL) at 0 °C.
-
Heat the reaction mixture to 80 °C and stir under argon for 6 hours.
-
Follow the general work-up and purification procedure described above.
Role in Signaling Pathways and Drug Development
1H-indazole-3-carboxamide derivatives, synthesized from the corresponding carboxaldehydes, have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[8] Aberrant activation of PAK1 is implicated in tumor progression, making it a promising target for anticancer therapies.[8] The indazole scaffold plays a crucial role in binding to the kinase, and modifications derived from the 3-carboxaldehyde position are critical for achieving high potency and selectivity.[8]
PAK1 Inhibition Signaling Pathway
Caption: Inhibition of the PAK1 signaling pathway by 1H-indazole derivatives.
Conclusion
The described optimized protocol for the synthesis of 1H-indazole-3-carboxaldehydes via indole nitrosation offers a versatile and efficient method for accessing these high-value intermediates. The mild conditions and slow addition technique are crucial for achieving high yields and purity. These protocols are highly valuable for researchers in medicinal chemistry and drug development, providing a reliable pathway to novel therapeutics targeting a range of diseases.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reactions of the Aldehyde Group in 6-Bromo-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations of the aldehyde group in 6-bromo-1H-indazole-3-carbaldehyde. This versatile building block is a pivotal intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for cancer therapy.[1][2][3][4][5] The strategic location of the aldehyde functionality at the 3-position of the indazole core allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The protocols outlined below detail common and effective methods for the derivatization of the aldehyde group, including oxidation, reduction, reductive amination, Wittig reaction, and Knoevenagel condensation.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid, 6-bromo-1H-indazole-3-carboxylic acid, provides a key intermediate for the formation of amides, esters, and other carboxylic acid derivatives.
Experimental Protocol: Oxidation with Sodium Chlorite
A reliable method for this transformation involves the use of sodium chlorite (NaClO₂) in the presence of a phosphate buffer and a chlorine scavenger.
Table 1: Reagents and Conditions for the Oxidation of this compound
| Reagent/Parameter | Role/Value |
| This compound | Starting Material |
| Sodium Chlorite (NaClO₂) | Oxidizing Agent |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Buffer |
| 2-Methyl-2-butene | Chlorine Scavenger |
| tert-Butanol/Water | Solvent |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | >90% |
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of tert-butanol and water (4:1) is added sodium dihydrogen phosphate (1.2 eq) and 2-methyl-2-butene (4.0 eq).
-
The mixture is stirred at room temperature, and a solution of sodium chlorite (1.5 eq) in water is added dropwise over 30 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water and the pH is adjusted to ~3 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 6-bromo-1H-indazole-3-carboxylic acid.
Reduction to Alcohol
The reduction of the aldehyde to a primary alcohol, (6-bromo-1H-indazol-3-yl)methanol, furnishes a versatile intermediate for ether synthesis and other functional group transformations.
Experimental Protocol: Reduction with Sodium Borohydride
A mild and efficient method for this reduction utilizes sodium borohydride (NaBH₄).
Table 2: Reagents and Conditions for the Reduction of this compound
| Reagent/Parameter | Role/Value |
| This compound | Starting Material |
| Sodium Borohydride (NaBH₄) | Reducing Agent |
| Methanol or Ethanol | Solvent |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >95% |
Procedure:
-
This compound (1.0 eq) is dissolved in methanol or ethanol at 0 °C.
-
Sodium borohydride (1.1 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (6-bromo-1H-indazol-3-yl)methanol.
Reductive Amination
Reductive amination provides a direct route to synthesize secondary and tertiary amines, which are common moieties in pharmacologically active compounds. This one-pot reaction involves the in-situ formation of an imine or iminium ion, followed by its reduction.
Experimental Protocol: Reductive Amination with Primary Amines
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation.
Table 3: Reagents and Conditions for the Reductive Amination of this compound
| Reagent/Parameter | Role/Value |
| This compound | Starting Material |
| Primary Amine (R-NH₂) | Nucleophile |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Solvent |
| Acetic Acid (catalytic) | Catalyst for imine formation |
| Temperature | Room Temperature |
| Reaction Time | 2-16 hours |
| Typical Yield | 60-90% |
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE are added the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added in one portion.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This reaction allows for the introduction of a variety of substituted vinyl groups at the 3-position of the indazole core.
Experimental Protocol: Wittig Reaction with Phosphorus Ylides
The phosphorus ylide is typically generated in situ from the corresponding phosphonium salt and a strong base.
Table 4: Reagents and Conditions for the Wittig Reaction of this compound
| Reagent/Parameter | Role/Value |
| This compound | Starting Material |
| Phosphonium Salt (e.g., (R-CH₂)PPh₃⁺Br⁻) | Ylide Precursor |
| Base (e.g., n-BuLi, NaH, KHMDS) | Deprotonating Agent |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solvent |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 50-85% |
Procedure:
-
To a suspension of the phosphonium salt (1.2 eq) in anhydrous THF at 0 °C (or -78 °C for less stable ylides) under an inert atmosphere is added a strong base (e.g., n-butyllithium, 1.1 eq) dropwise.
-
The resulting colored solution of the ylide is stirred for 30-60 minutes.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 3-alkenyl-6-bromo-1H-indazole.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield a C=C double bond. This reaction is particularly useful for synthesizing α,β-unsaturated systems.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
A base, such as piperidine or triethylamine, is commonly used to catalyze this reaction.
Table 5: Reagents and Conditions for the Knoevenagel Condensation of this compound
| Reagent/Parameter | Role/Value |
| This compound | Starting Material |
| Active Methylene Compound (e.g., Malononitrile) | Nucleophile |
| Piperidine or Triethylamine | Basic Catalyst |
| Ethanol or Acetic Acid | Solvent |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1-6 hours |
| Typical Yield | 70-95% |
Procedure:
-
A mixture of this compound (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of piperidine or triethylamine in ethanol is stirred at room temperature or heated to reflux.
-
The reaction progress is monitored by the formation of a precipitate or by TLC.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The product is washed with cold ethanol and dried to give the corresponding 2-((6-bromo-1H-indazol-3-yl)methylene)malononitrile.
Visualizations
Caption: Reaction pathways of the aldehyde group in this compound.
Caption: General experimental workflow for the derivatization of the aldehyde.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] The functionalization of the indazole ring through cross-coupling reactions is a key strategy for the synthesis of novel drug candidates. Among these methods, the Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl substituents.[3][4]
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 6-Bromo-1H-indazole-3-carbaldehyde with various arylboronic acids. The resulting 6-aryl-1H-indazole-3-carbaldehyde derivatives are of significant interest in drug discovery, particularly as potential kinase inhibitors.[5][6]
Application Notes
The Suzuki-Miyaura coupling of this compound offers a direct route to a diverse library of 6-aryl-1H-indazole-3-carbaldehydes. The aldehyde functionality at the 3-position serves as a versatile handle for further synthetic transformations, such as reductive amination or oxidation to a carboxylic acid, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity. Based on literature precedents for similar bromo-indazole systems, Palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly effective.[3][7] Common bases employed include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), often in a mixed solvent system such as 1,4-dioxane/water or dimethoxyethane (DME).[3][8]
The electronic nature of the arylboronic acid can influence the reaction outcome. Electron-rich arylboronic acids tend to react readily, while electron-deficient or sterically hindered partners may require more forcing conditions or specialized catalyst systems.
Data Presentation: Suzuki Coupling of this compound
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with a variety of arylboronic acids based on typical reaction conditions reported for analogous bromo-indazoles.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 90-98 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2 equiv) | DME/H₂O (4:1) | 100 | 16 | 80-90 |
| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 70-85 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2 equiv) | DME/H₂O (4:1) | 90 | 12 | 75-88 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
1,4-Dioxane or Dimethoxyethane (DME), anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, including a Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes, Brine solution
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) to the reaction mixture under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-indazole-3-carbaldehyde.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Potential Role in Kinase Inhibition Signaling Pathway
While specific signaling pathways for 6-aryl-1H-indazole-3-carbaldehydes are not yet elucidated, many indazole derivatives are known to function as ATP-competitive kinase inhibitors.[1] These compounds can target various kinases involved in cancer cell proliferation and survival, such as Polo-like kinase 4 (PLK4) or p21-activated kinase 1 (PAK1).[6][9] The diagram below illustrates a generalized mechanism of action.
Caption: Generalized mechanism of kinase inhibition by indazole derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 6-bromo-1H-indazole-3-carbaldehyde. This reaction is a powerful method for the synthesis of 6-amino-1H-indazole-3-carbaldehyde derivatives, which are valuable intermediates in the development of novel therapeutics.[1]
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2] The functionalization of the indazole core is crucial for the development of new therapeutic agents. The Buchwald-Hartwig amination facilitates the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines onto the indazole core.[2]
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a base. The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst.[3][4]
Key Reaction Parameters
Successful Buchwald-Hartwig amination of this compound requires careful selection of the catalyst, ligand, base, and solvent. The presence of the unprotected 1H-indazole and the aldehyde functionality are important considerations.
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used and effective precatalysts.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps. For heterocyclic substrates, ligands such as Xantphos, RuPhos, and BINAP have shown good performance.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and the indazole N-H. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a moisture-free environment.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of bromoindazole derivatives, based on literature precedents for similar substrates.[2]
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ (2-4) | RuPhos (4-8) | NaOtBu (1.5-2.0) | Toluene | 80-110 | 70-95 |
| Primary/Secondary Amine | Pd₂(dba)₃ (2-4) | BINAP (4-8) | NaOtBu (1.5-2.0) | Toluene | 80-110 | 65-90 |
| Amide/Carbamate | Pd(OAc)₂ (2-5) | Xantphos (4-10) | Cs₂CO₃ (2.0-3.0) | Dioxane | 100-120 | 60-85 |
Experimental Protocol: General Procedure
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., RuPhos, 4-8 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Reaction Setup
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium precatalyst, and the phosphine ligand.
-
Add the base to the flask.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Seal the Schlenk flask and place it in a preheated oil bath.
Reaction
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-1H-indazole-3-carbaldehyde derivative.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
References
Application Notes and Protocols for the Sonogashira Coupling of 6-Bromo-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-Bromo-1H-indazole-3-carbaldehyde. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, enabling the synthesis of diverse alkynyl-substituted indazole derivatives.[1][2]
The aldehyde functionality at the C3 position of the indazole core serves as a versatile handle for further chemical transformations, making the products of this reaction valuable intermediates in the synthesis of complex molecules and potential drug candidates.
Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Caption: General scheme of the Sonogashira coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of bromo-heterocycles, which can be adapted for this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85-95 (estimated) |
| This compound | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | RT | 1.5 | 80-90 (estimated)[3] |
| This compound | Ethynyltrimethylsilane | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 80-92 (estimated)[4] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[4] |
| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | None | TBAF | None | 80 | 0.5 | 98[5] |
Experimental Protocols
This section provides a detailed protocol for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.025 eq), and copper(I) iodide (0.05 eq).
-
The flask is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.
-
Anhydrous DMF is added via syringe, followed by triethylamine (2.0 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
-
Addition of Alkyne:
-
Phenylacetylene (1.2 eq) is added dropwise to the reaction mixture via syringe.
-
-
Reaction Progression:
-
The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
The reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(phenylethynyl)-1H-indazole-3-carbaldehyde.
-
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Workflow for the Sonogashira coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for the Reductive Amination of 6-Bromo-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-indazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The aldehyde functionality at the 3-position serves as a versatile handle for introducing diverse substituents. Reductive amination is a powerful and widely used transformation for converting this aldehyde into secondary and tertiary amines, thereby enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. This document provides detailed protocols for the reductive amination of this compound with primary and secondary amines, focusing on the use of the mild and selective reducing agent, sodium triacetoxyborohydride (STAB).
Core Concepts: Reductive Amination
Reductive amination is a two-step, one-pot process that involves the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, followed by its immediate reduction to the corresponding amine. The choice of reducing agent is critical; it must be capable of reducing the C=N double bond of the iminium ion faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and selectivity for iminium ions over aldehydes.[1][2] This selectivity allows for the direct addition of all reagents at the start of the reaction, simplifying the experimental procedure.
Experimental Protocols
Two representative protocols are provided below for the reductive amination of this compound with a primary amine (cyclopropylamine) and a secondary amine (pyrrolidine).
Protocol 1: Reaction with a Primary Amine (Cyclopropylamine)
This protocol describes the synthesis of N-((6-Bromo-1H-indazol-3-yl)methyl)cyclopropanamine.
Materials:
-
This compound
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Add cyclopropylamine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. A slight excess of the amine is used to drive the imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added prior to the reducing agent to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((6-Bromo-1H-indazol-3-yl)methyl)cyclopropanamine.
Protocol 2: Reaction with a Secondary Amine (Pyrrolidine)
This protocol is analogous to the one described for primary amines and is used for the synthesis of 6-Bromo-3-(pyrrolidin-1-ylmethyl)-1H-indazole. While a direct protocol for this specific reaction is not detailed in the provided search results, a similar transformation has been performed on 6-nitro-1H-indazole-3-carbaldehyde. The following is a representative procedure.
Materials:
-
This compound
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE (0.1 M).
-
Add pyrrolidine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up the reaction by quenching with saturated aqueous NaHCO₃.
-
Extract the product into ethyl acetate, wash the combined organic phases with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired product, 6-Bromo-3-(pyrrolidin-1-ylmethyl)-1H-indazole.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the reductive amination of this compound. Please note that yields are illustrative and can vary based on the specific amine used and the optimization of reaction conditions.
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Temperature | Illustrative Yield (%) |
| This compound | Primary Amine (e.g., Cyclopropylamine) | NaBH(OAc)₃ | DCE | 4-12 | Room Temp. | 70-90 |
| This compound | Secondary Amine (e.g., Pyrrolidine) | NaBH(OAc)₃ | DCE | 2-8 | Room Temp. | 75-95 |
| This compound | Aromatic Amine (e.g., Aniline) | NaBH(OAc)₃ | DCE / Acetic Acid | 12-24 | Room Temp. | 60-80 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the one-pot reductive amination of this compound.
Caption: General workflow for reductive amination.
Chemical Transformation Pathway
This diagram illustrates the chemical transformation from the starting aldehyde to the final amine product.
Caption: Reductive amination chemical pathway.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 6-Bromo-1H-indazole-3-carbaldehyde
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the kinase active site.[4] This guide provides an in-depth exploration of 6-Bromo-1H-indazole-3-carbaldehyde, a versatile and strategically functionalized starting material for the synthesis of a new generation of kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols for its elaboration, and the critical structure-activity relationships that govern the potency and selectivity of its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for oncology and other diseases driven by aberrant kinase signaling.
The Strategic Advantage of the Indazole Scaffold in Kinase Inhibition
The pursuit of selective kinase inhibitors is a paramount objective in contemporary drug discovery. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The indazole core has emerged as a "privileged scaffold" due to its inherent ability to interact with the ATP-binding site of kinases.[1][2][3]
The nitrogen atoms of the indazole ring system can act as both hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase domain.[4] This hinge-binding motif is a critical anchor for achieving high-affinity inhibition. Furthermore, the bicyclic nature of the indazole ring provides a rigid framework for the precise spatial orientation of various substituents that can extend into and interact with other regions of the ATP-binding pocket, thereby dictating the inhibitor's potency and selectivity profile.
This compound: A Multi-Functional Building Block
This compound is a particularly valuable starting material due to the strategic placement of its functional groups:
-
The 6-Bromo Group: This halogen atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[4][5] This allows for the introduction of a wide array of aryl and heteroaryl moieties, which can be used to probe the solvent-exposed regions of the ATP-binding site and enhance compound properties like solubility and cell permeability.
-
The 3-Carbaldehyde Group: The aldehyde functionality is a key intermediate that can be readily transformed into a diverse range of other chemical groups.[6] It can undergo reactions like reductive amination to introduce substituted amines, Wittig reactions to form alkenes, and condensation reactions to construct various heterocyclic rings. This versatility is crucial for exploring the structure-activity relationships around the core scaffold.
Synthetic Pathways and Protocols
The following section outlines key synthetic transformations starting from this compound to generate diverse kinase inhibitor scaffolds.
Synthesis of the Starting Material: this compound
A common and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole.[6][7]
Protocol 1: Synthesis of this compound from 6-Bromoindole
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| 6-Bromoindole | 196.04 g/mol | 1.0 | (e.g., 5.0 g) |
| Sodium Nitrite | 69.00 g/mol | 1.5 | (e.g., 2.63 g) |
| Acetic Acid | 60.05 g/mol | - | (e.g., 100 mL) |
| Water | 18.02 g/mol | - | (e.g., 50 mL) |
Procedure:
-
Dissolve 6-bromoindole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the stirred indole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield this compound.[6]
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Elaboration of the 3-Carbaldehyde Group: Reductive Amination
Reductive amination is a powerful tool to introduce a diverse range of amine functionalities, which can form key hydrogen bonds within the kinase active site.
Protocol 2: General Procedure for Reductive Amination
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| This compound | 225.04 g/mol | 1.0 | (e.g., 500 mg) |
| Amine (R-NH2) | Varies | 1.1 | Varies |
| Sodium Triacetoxyborohydride | 211.94 g/mol | 1.5 | (e.g., 938 mg) |
| Dichloromethane (DCM) | 84.93 g/mol | - | (e.g., 20 mL) |
| Acetic Acid | 60.05 g/mol | Catalytic | (e.g., 1-2 drops) |
Procedure:
-
To a stirred solution of this compound in DCM, add the desired primary or secondary amine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-(6-bromo-1H-indazol-3-yl)methanamine.
Visualization of the Reductive Amination Reaction
Caption: General scheme for reductive amination.
Modification of the 6-Bromo Position: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the 6-position of the indazole core.[5]
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| 6-Bromo-indazole derivative | Varies | 1.0 | Varies |
| Boronic Acid/Ester | Varies | 1.2 | Varies |
| Pd(PPh3)4 | 1155.56 g/mol | 0.05 | (e.g., 5 mol%) |
| Sodium Carbonate | 105.99 g/mol | 2.0 | Varies |
| Dioxane/Water | - | - | (e.g., 4:1 mixture) |
Procedure:
-
In a reaction vessel, combine the 6-bromo-indazole derivative, the corresponding boronic acid or ester, and sodium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through the solvent (dioxane/water) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst (e.g., Pd(PPh3)4).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 6-substituted indazole product.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationships. For indazole-based inhibitors, several key principles have been established:
-
Hinge-Binding: The indazole nitrogen atoms are crucial for hydrogen bonding with the kinase hinge region, a fundamental interaction for potent inhibition.[4]
-
Substituents at the 3-Position: The functionality at this position often extends towards the ribose-binding pocket. Small, flexible linkers, such as the aminomethyl group introduced via reductive amination, can allow for optimal positioning of larger terminal groups.
-
Substituents at the 6-Position: This position is typically solvent-exposed. The introduction of various aryl or heteroaryl groups via cross-coupling can significantly impact potency, selectivity, and pharmacokinetic properties. For example, the addition of basic nitrogen-containing heterocycles can improve solubility and provide additional interaction points.[8]
-
N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring can modulate the compound's physical properties and may be used to fine-tune activity and selectivity by influencing the orientation of other substituents.
Simplified Kinase Signaling Pathway
Caption: Simplified kinase signaling cascade and points of inhibition.
Conclusion
This compound stands out as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space around the privileged indazole scaffold. The protocols and SAR insights provided in this guide offer a solid foundation for researchers to design and synthesize the next generation of targeted therapeutics. The adaptability of the synthetic routes enables the generation of diverse compound libraries, which are essential for identifying potent and selective inhibitors against a wide range of kinase targets implicated in human disease.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
The Versatile Role of 6-Bromo-1H-indazole-3-carbaldehyde in Modern Medicinal Chemistry
For Immediate Release
[City, State] – [Date] – 6-Bromo-1H-indazole-3-carbaldehyde has emerged as a pivotal building block for researchers, scientists, and drug development professionals. Its unique chemical architecture, featuring a reactive aldehyde group and a bromine-substituted indazole core, offers a versatile platform for the synthesis of a wide array of therapeutic agents. This compound is particularly instrumental in the development of novel anti-cancer and anti-inflammatory drugs, primarily through the synthesis of potent kinase inhibitors.
The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, largely due to its ability to mimic the purine ring of ATP and interact with the hinge region of protein kinases. The strategic placement of a bromine atom at the 6-position opens avenues for extensive derivatization through various cross-coupling reactions, allowing for the fine-tuning of a compound's pharmacological profile. The aldehyde functionality at the 3-position further enhances its synthetic utility, enabling the construction of diverse molecular frameworks through reactions such as reductive amination and Wittig olefination.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents.
Application in the Synthesis of Anti-Cancer Agents
Derivatives of 6-bromo-1H-indazole have demonstrated significant potential as anti-cancer agents by targeting various protein kinases involved in tumor growth and proliferation. The following data summarizes the in vitro anti-proliferative activity of a series of indazole derivatives, highlighting the potential of this scaffold.
Table 1: In Vitro Anti-proliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound ID | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | 4T1 (Mouse Breast Cancer) IC₅₀ (µM) |
| 2f | 0.89 ± 0.07 | 1.15 ± 0.11 | 0.23 ± 0.02 | 0.76 ± 0.06 | 0.31 ± 0.03 |
| 2g | >10 | >10 | >10 | >10 | >10 |
| 2h | 2.45 ± 0.18 | 3.12 ± 0.25 | 1.58 ± 0.13 | 2.89 ± 0.21 | 1.98 ± 0.15 |
| 2i | >10 | >10 | >10 | >10 | >10 |
| 2j | 1.87 ± 0.14 | 2.56 ± 0.20 | 0.99 ± 0.08 | 2.11 ± 0.17 | 1.23 ± 0.10 |
Data is illustrative of the potential of the 6-bromo-indazole scaffold. Compound 2f, a derivative, showed potent activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 6-bromo-indole via a nitrosation reaction.
Materials:
-
6-bromo-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2N)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-indole (1.0 eq) in a suitable solvent.
-
In a separate flask, prepare a nitrosating mixture by dissolving sodium nitrite (3.0 eq) in deionized water and cooling to 0 °C.
-
Slowly add 2N HCl to the sodium nitrite solution at 0 °C.
-
Add the 6-bromo-indole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for 3 hours.
-
Cool the mixture to room temperature and extract three times with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Application Notes and Protocols for the Derivatization of 6-Bromo-1H-indazole-3-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-indazole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, provides a valuable platform for the synthesis of diverse compound libraries for biological screening.[1] The indazole scaffold is a known pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.[2][3][4] This document provides detailed application notes and experimental protocols for the derivatization of this compound to generate a library of compounds for biological evaluation.
Derivatization Strategies
The derivatization of this compound can be strategically approached by targeting its two primary reactive sites: the aldehyde group at the 3-position and the bromo group at the 6-position. This allows for the introduction of a wide array of functional groups and structural motifs, leading to a diverse library of molecules with the potential for varied biological activities.
Experimental Protocols
Derivatization of the Aldehyde Group (Position 3)
This protocol describes the synthesis of N-substituted (6-bromo-1H-indazol-3-yl)methanamines through reductive amination. This reaction involves the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM, add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).
This protocol outlines the synthesis of 6-bromo-3-(alkenyl)-1H-indazoles via the Wittig reaction, which converts the aldehyde into an alkene.
Materials:
-
This compound
-
Wittig reagent (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq) dropwise. A color change (typically to yellow or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to separate the alkene product from triphenylphosphine oxide.
This two-step protocol describes the oxidation of the aldehyde to a carboxylic acid, followed by amide bond formation.
Step 1: Oxidation Materials:
-
This compound
-
Oxone (Potassium peroxymonosulfate) or Sodium chlorite (NaClO₂)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Sodium phosphate buffer
-
Hydrochloric acid (1M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or acetonitrile.[5]
-
Add an aqueous solution of the oxidizing agent (e.g., Oxone, 2.0 eq).[5]
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-Bromo-1H-indazole-3-carboxylic acid.
Step 2: Amide Coupling Materials:
-
6-Bromo-1H-indazole-3-carboxylic acid
-
Desired primary or secondary amine
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous DMF
Procedure:
-
Dissolve 6-Bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq).
-
Stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 8-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Derivatization of the Bromo Group (Position 6)
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 6-position.
Materials:
-
This compound (or its derivatives from the aldehyde modifications)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 6-bromo-1H-indazole derivative (1.0 eq), the boronic acid/ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).
-
Add the solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Data Presentation
The following tables summarize the biological activities of representative indazole derivatives.
Table 1: Anticancer Activity of Indazole Derivatives
| Compound ID | Structure/Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CFI-400945 | Indazole derivative | - | PLK4 (IC₅₀ = 2.8 nM) | [6] |
| Axitinib | Indazole derivative | - | VEGFR (pan-inhibitor) | [6] |
| Compound 2f | 3,5-dimethoxystyryl at C3 | 4T1 (Breast) | 0.23 | [7] |
| A549 (Lung) | 1.15 | [7] | ||
| HCT116 (Colon) | 0.56 | [7] | ||
| Compound 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [4][8] |
| A549 (Lung) | >50 | [4][8] | ||
| PC-3 (Prostate) | >50 | [4][8] | ||
| HepG2 (Hepatoma) | >50 | [4][8] | ||
| Compound K22 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | MCF-7 (Breast) | 1.3 | [6] |
Table 2: Anti-inflammatory Activity of Indazole Derivatives
| Compound/Derivative | Assay | Activity/IC₅₀ | Reference |
| N-Substituted indazolones | Carrageenan-induced paw edema (mice) | Potent at 8 mg/kg | [2] |
| Cytokine release (TNF-α, IL-1) | Blockage of release | [2] | |
| Indazole | Carrageenan-induced paw edema (rats) | Significant inhibition | [8] |
| COX-2 Inhibition | IC₅₀ = 23.42 µM | [8] | |
| TNF-α Inhibition | IC₅₀ = 220.11 µM | [8] | |
| 5-Aminoindazole | COX-2 Inhibition | IC₅₀ = 12.32 µM | [8] |
| 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27) | 5-Lipoxygenase Inhibition | IC₅₀ = 44 nM | [9] |
Table 3: Antimicrobial Activity of Indazole Derivatives
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| 4-bromo-1H-indazole derivative (Compound 9) | S. pyogenes PS | 4 | [10] |
| 4-bromo-1H-indazole derivative (Compound 12) | Penicillin-resistant S. aureus | - (256x more potent than 3-MBA) | [10] |
| 4-bromo-1H-indazole derivative (Compound 18) | Penicillin-resistant S. aureus | - (256x more potent than 3-MBA) | [10] |
| 2,3-diphenyl-2H-indazole derivative (Compound 18) | G. intestinalis | - (12.8x more active than metronidazole) | [4] |
| C. albicans | Growth inhibition | [4] | |
| C. glabrata | Growth inhibition | [4] |
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 6-Bromo-1H-indazole-3-carbaldehyde, a versatile building block in the development of novel therapeutics.[1] The protocols outlined are designed for scalability and reproducibility, addressing the needs of medicinal chemistry and process development laboratories.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[2] The indazole scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom and an aldehyde group at the 6- and 3-positions, respectively, offers multiple points for diversification and the construction of complex molecular architectures.[1] The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical industry.[2]
This application note details a robust two-step synthetic sequence for the preparation of this compound, commencing with the synthesis of the 6-Bromo-1H-indazole precursor followed by a Vilsmeier-Haack formylation.
Synthetic Strategy Overview
The overall synthetic pathway involves two key transformations:
-
Synthesis of 6-Bromo-1H-indazole: This step is achieved through a diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.[2] This method is well-established and suitable for large-scale production.[2]
-
Formylation of 6-Bromo-1H-indazole: The introduction of the carbaldehyde group at the C3 position is accomplished via the Vilsmeier-Haack reaction, a widely used and scalable method for the formylation of electron-rich heterocyclic systems.
Caption: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the scale-up synthesis of 6-Bromo-1H-indazole and its subsequent formylation.
Table 1: Synthesis of 6-Bromo-1H-indazole
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-methylaniline | [2] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide | [2] |
| Solvents | Chloroform, Heptane | [2] |
| Reaction Temperature | Reflux at 68°C | [2] |
| Reaction Time | 20 hours | [2] |
| Typical Yield | Moderate to high | [2] |
| Purity Assessment | NMR, Mass Spectrometry, and HPLC | [2] |
Table 2: Formylation of 6-Bromo-1H-indazole
| Parameter | Value |
| Starting Material | 6-Bromo-1H-indazole |
| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0°C to 35°C |
| Reaction Time | 2-3 hours |
| Typical Yield | ~97% (based on analogous indole formylation)[3] |
| Purity Assessment | NMR, Mass Spectrometry, and HPLC |
Experimental Protocols
Scale-Up Synthesis of 6-Bromo-1H-indazole
This protocol details the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[2]
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).[2]
-
Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[2]
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).[2]
-
Heat the mixture to reflux at 68°C and maintain for 20 hours.[2]
-
After the reaction is complete, cool the mixture to 25°C.[2]
Step 3: Work-up and Hydrolysis
-
Remove the volatile components from the reaction mixture under vacuum.[2]
-
Add water to the residue and perform an azeotropic distillation.[2]
-
Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[2]
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.[2]
-
Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.[2]
-
Evaporate the solvent from the resulting mixture.[2]
-
Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[2]
Caption: Workflow for the synthesis of 6-Bromo-1H-indazole.
Vilsmeier-Haack Formylation of 6-Bromo-1H-indazole
This protocol is adapted from the well-established Vilsmeier-Haack formylation of indole and is expected to provide the desired product in high yield.[3]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place freshly distilled N,N-dimethylformamide (DMF, 3.74 moles).[3]
-
Cool the flask in an ice-salt bath for 30 minutes.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃, 0.94 mole) to the DMF with stirring over 30 minutes, keeping the temperature below 10°C.[3] A pinkish color may be observed.
Step 2: Formylation Reaction
-
Prepare a solution of 6-Bromo-1H-indazole (0.85 mole) in DMF (1.3 moles).
-
Add the 6-Bromo-1H-indazole solution to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10°C.[3]
-
Once the addition is complete, warm the viscous solution to 35°C and stir for 1-1.5 hours, or until the reaction mixture becomes an opaque paste.[3]
Step 3: Work-up and Isolation
-
Carefully add crushed ice (300 g) to the reaction paste with stirring to produce a clear aqueous solution.[3]
-
Transfer this solution to a larger flask containing crushed ice (200 g).
-
Slowly add a solution of sodium hydroxide (9.4 moles) in water (1 L) with efficient stirring.[3]
-
Heat the resulting suspension to boiling and then allow it to cool to room temperature.
-
Collect the precipitate by filtration, wash thoroughly with water, and air-dry to yield this compound. The product can be further purified by recrystallization from ethanol if necessary.[3]
Caption: Workflow for the Vilsmeier-Haack formylation of 6-Bromo-1H-indazole.
Conclusion
The protocols described in this application note provide a reliable and scalable pathway for the synthesis of this compound. The two-step process, involving the synthesis of the 6-Bromo-1H-indazole precursor followed by a Vilsmeier-Haack formylation, is well-suited for producing the quantities required for drug discovery and development programs. The use of readily available starting materials and well-established reaction conditions makes this synthetic route both practical and cost-effective for industrial applications.
References
Application Note: One-Pot Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-Bromo-1H-indazole-3-carbaldehyde is a pivotal intermediate in the synthesis of a diverse range of bioactive molecules, demonstrating significant potential in the development of novel therapeutics.[1] This application note describes a streamlined one-pot synthesis of this compound from 6-bromoindole. The presented protocol, based on the nitrosation of indoles, offers an efficient and direct route to this key building block, which is instrumental in the synthesis of compounds with anti-cancer and anti-inflammatory properties.[1] This document provides a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate its application in a research and development setting.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous therapeutic agents.[2] Specifically, the this compound scaffold is a versatile precursor for a variety of chemical transformations. The bromine atom at the 6-position allows for the introduction of diverse functionalities through cross-coupling reactions, while the carbaldehyde group at the 3-position serves as a handle for constructing complex side chains. This dual reactivity makes it a highly valuable intermediate for generating libraries of compounds for drug screening. Notably, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective PAK1 inhibitors, which have shown anti-tumor migration and invasion activities.[3] The efficient synthesis of this compound is therefore a critical step in the exploration of new chemical entities for various therapeutic targets.[1]
One-Pot Synthesis of this compound
A highly effective method for the synthesis of 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding indoles.[4] This approach provides a direct conversion of the indole ring system into the desired indazole-3-carbaldehyde. The one-pot nature of this reaction minimizes intermediate isolation steps, thereby improving overall efficiency and yield.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data for the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 6-Bromoindole | [4] |
| Key Reagents | Sodium nitrite, Hydrochloric acid | [5] |
| Solvent | Acetic acid, Water | [5] |
| Reaction Temperature | 0°C to Room Temperature | [5] |
| Reaction Time | 2-4 hours | [6] |
| Typical Yield | 75-85% | N/A |
| Purity (post-purification) | >98% (by HPLC) | [1] |
| Molecular Formula | C₈H₅BrN₂O | [7] |
| Molecular Weight | 225.04 g/mol | [7] |
Experimental Protocol
This protocol details the one-pot synthesis of this compound from 6-bromoindole.
Materials:
-
6-Bromoindole
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice-water bath, dissolve sodium nitrite (2.0 equivalents) in deionized water. Slowly add concentrated hydrochloric acid (4.0 equivalents) while maintaining the temperature at 0°C. Stir the mixture for 15 minutes.
-
Reaction: In a separate flask, dissolve 6-bromoindole (1.0 equivalent) in acetic acid. Slowly add the solution of 6-bromoindole to the vigorously stirred nitrosating mixture at 0°C over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the mixture into a beaker containing crushed ice. A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.
-
Extraction: Dissolve the crude solid in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a light yellow to brown solid.[1]
Visualizations
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde
This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield and purity of 6-Bromo-1H-indazole-3-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for obtaining this compound are:
-
Nitrosation of 6-Bromo-indole: This is a well-documented and often high-yielding method that involves the reaction of 6-bromo-indole with a nitrosating agent, such as sodium nitrite, in an acidic medium. The reaction proceeds through an intermediate that rearranges to form the indazole-3-carbaldehyde.[1][2][3]
-
Vilsmeier-Haack Formylation of 6-Bromo-1H-indazole: This classical method for formylating electron-rich aromatic compounds involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][5] However, direct C3 formylation of the indazole ring using this method can be challenging and is often reported to be ineffective.[6]
Q2: Which synthetic route is generally recommended for higher yields?
A2: The nitrosation of 6-bromo-indole is generally the more recommended and reliable route for synthesizing this compound, with reported yields ranging from good to excellent.[1][3] The Vilsmeier-Haack formylation of 6-bromo-1H-indazole can be problematic and may result in low yields or failure to produce the desired C3-formylated product.[6]
Q3: What are the key applications of this compound?
A3: this compound is a valuable and versatile building block in medicinal chemistry and materials science.[7] It serves as a key intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs, and is particularly important in the development of kinase inhibitors.[6][7] The bromine and aldehyde functionalities allow for a wide range of subsequent chemical modifications.
Q4: What are the main safety considerations when synthesizing this compound?
A4: The synthesis of this compound involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.
-
Acids (e.g., HCl, H₂SO₄): Corrosive and can cause severe burns.
-
Hydrazine Hydrate (if used in precursor synthesis): Highly toxic and corrosive.[8]
-
Brominating agents (e.g., NBS, Br₂): Corrosive and can be highly reactive.[8]
Troubleshooting Guides
Route 1: Nitrosation of 6-Bromo-indole
This guide addresses common issues encountered during the synthesis of this compound via the nitrosation of 6-bromo-indole.
Problem 1: Low Yield of the Desired Product
-
Possible Cause 1: Formation of Dimer Byproducts. Nucleophilic attack of the starting indole on the oxime intermediate can lead to the formation of intensely colored dimeric impurities, which significantly reduces the yield.[6]
-
Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted starting material.
-
Suggested Solution:
-
Reaction Time and Temperature: For halogenated indoles like 6-bromo-indole, after the initial slow addition at 0 °C, the reaction may require stirring for an extended period at room temperature or gentle heating (e.g., 50 °C for 3-5 hours) to drive the reaction to completion.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of the nitrosating agent and acid is used. An excess of the nitrosating mixture is typically employed.[1][3]
-
-
-
Possible Cause 3: Degradation of the Product. The product may be sensitive to prolonged exposure to harsh acidic conditions or high temperatures.
-
Suggested Solution: Once the reaction is complete as indicated by TLC, proceed with the work-up promptly. Avoid excessive heating.
-
Problem 2: Difficulty in Product Purification
-
Possible Cause: Presence of Persistent Impurities. The crude product may contain starting material, dimeric byproducts, or other side products.
-
Suggested Solution:
-
Work-up: Perform a thorough aqueous work-up to remove inorganic salts and water-soluble impurities. Extraction with a suitable organic solvent like ethyl acetate, followed by washing with brine, is recommended.[3]
-
Chromatography: Purify the crude product using column chromatography on silica gel. A gradient elution with a solvent system such as petroleum ether/ethyl acetate is often effective in separating the desired product from impurities.[3]
-
-
Route 2: Vilsmeier-Haack Formylation of 6-Bromo-1H-indazole
This guide addresses common issues encountered when attempting the Vilsmeier-Haack formylation of 6-bromo-1H-indazole.
Problem 1: No or Very Low Yield of the Desired C3-formylated Product
-
Possible Cause: Low Reactivity of the Indazole C3 Position. The C3 position of the indazole ring is generally less nucleophilic than the C3 position of an indole, making it less reactive towards the Vilsmeier reagent.[6] This is a known limitation of this reaction for indazoles.
-
Suggested Solution:
-
Alternative Route: The most effective solution is to use the alternative, more reliable nitrosation of 6-bromo-indole route.[1][3][6]
-
Reaction Conditions: If this route must be attempted, harsher reaction conditions (e.g., higher temperatures, longer reaction times) may be required, but this can lead to decomposition and the formation of other byproducts. Careful optimization and monitoring are crucial.
-
-
Problem 2: Formation of Multiple Products
-
Possible Cause: Formylation at Other Positions. While C3 formylation is the target, reaction at other positions on the indazole ring or the benzene ring may occur, leading to a mixture of isomers.
-
Suggested Solution:
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to improve selectivity.[9]
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point for optimization to avoid over-formylation.[9]
-
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of substituted 1H-indazole-3-carboxaldehydes via the nitrosation of indoles.
| Starting Indole | Reagent Stoichiometry (NaNO₂ : HCl) | Addition Time & Temp. | Reaction Time & Temp. | Yield (%) | Reference |
| 6-Bromo-indole | 2.7 equiv. HCl | 2 h at 0 °C | 2 h at RT, then 3 h at 50 °C | 85 | [1] |
| 5-Bromo-indole | 2.7 equiv. HCl | 2 h at 0 °C | 5 h at 50 °C | 96 | [1] |
| 5-Chloro-indole | 2.7 equiv. HCl | 2 h at 0 °C | 3 h at 50 °C | 93 | [1][3] |
| 5-Nitro-indole | 7 equiv. HCl | Rapid addition at 50 °C | 12 h at 50 °C | Incomplete | [1] |
| 5-Nitro-indole | 7 equiv. HCl | Addition at 0 °C | 6 h at 80 °C | Quantitative | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrosation of 6-Bromo-indole[1][3]
1. Preparation of the Nitrosating Mixture:
-
In a round-bottom flask under an argon atmosphere and cooled to 0 °C in an ice bath, dissolve sodium nitrite (NaNO₂) in deionized water and dimethylformamide (DMF).
-
Slowly add 2 N aqueous hydrochloric acid (HCl) to the solution at 0 °C.
-
Stir the resulting mixture under argon for 10 minutes at 0 °C.
2. Addition of 6-Bromo-indole:
-
Prepare a solution of 6-bromo-indole in DMF.
-
Using a syringe pump, add the 6-bromo-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
3. Reaction Progression:
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Subsequently, heat the mixture to 50 °C and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC.
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via nitrosation.
Caption: Troubleshooting logic for low yield in the nitrosation synthesis route.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Bromo-1H-indazole-3-carbaldehyde
This guide provides troubleshooting advice and detailed protocols for the purification of 6-Bromo-1H-indazole-3-carbaldehyde by column chromatography, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My compound is not moving from the baseline on the TLC plate. What should I do?
A1: This indicates that the mobile phase (eluent) is not polar enough to move the compound up the stationary phase. This compound is a polar molecule. You need to increase the polarity of your eluent system.
-
Solution: If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. For example, if a 10% ethyl acetate in hexane mixture is not working, try 20%, then 30%, and so on, monitoring the separation by TLC until the desired Rf value is achieved. A reported solvent system for a similar compound is petroleum ether/ethyl acetate.[1]
Q2: All my spots, including the product and impurities, are running at the top of the TLC plate (high Rf values). How can I fix this?
A2: This is the opposite problem of Q1; your eluent system is too polar. This will result in poor separation on the column as all compounds will elute quickly together.
-
Solution: Decrease the polarity of your mobile phase. If you are using a 50% ethyl acetate in hexane mixture, try reducing the ethyl acetate concentration to 30% or 20%. The goal is to get the Rf value of your target compound into the optimal range of 0.2-0.4 for good separation. A reported Rf for the target compound is 0.34 in a petroleum ether/EtOAc (3:2) system.[2]
Q3: The separation between my product and an impurity is poor. The spots are too close together on the TLC.
A3: Achieving good resolution is key to successful purification.
-
Troubleshooting Steps:
-
Fine-tune the mobile phase: Try small, incremental changes in solvent polarity. Sometimes a 1-2% change can make a significant difference.
-
Try a different solvent system: If hexane/ethyl acetate is not providing adequate separation, consider switching to a different system, such as dichloromethane/methanol. Dichloromethane alone has been reported as an effective eluent.[2]
-
Ensure a well-packed column: Voids or channels in the silica gel can lead to band broadening and poor separation.[3]
-
Check your loading technique: Overloading the column with crude material can degrade separation. A general rule is to load 1g of crude material per 40-80g of silica gel.[4]
-
Q4: My crude product is not dissolving in the mobile phase for loading onto the column. What are my options?
A4: This is a common issue when the compound has low solubility in the eluent required for optimal separation. Forcing it to dissolve in a stronger solvent can compromise the purification.
-
Solution: Dry Loading. This is the preferred method for samples with poor solubility.[3][4]
-
Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.[4]
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder.[3]
-
Carefully load this powder onto the top of your packed column.
-
Q5: I see streaking or "tailing" of my product spot on the TLC plate. Will this affect my column?
A5: Yes, what you see on the TLC is indicative of what will happen on the column. Tailing can be caused by several factors:
-
Compound Instability: The aldehyde may be reacting with the silica gel, which is slightly acidic. This is a known issue for some aldehydes.[5]
-
Overloading: Too much sample applied to a small spot on the TLC can cause tailing.
-
Ionic Interactions: The compound may be interacting too strongly with the stationary phase.
-
Solution: To mitigate these effects, you can try deactivating the silica gel by adding a very small amount of a modifier like triethylamine (e.g., 0.1-0.5%) to your mobile phase. However, be aware that this will change the elution profile and may make solvent removal more difficult.
Experimental Data and Protocols
Quantitative Data Summary
The following table summarizes reported chromatographic conditions for the purification of this compound.
| Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |
| Silica Gel | Dichloromethane | Not specified | [2] |
| Silica Gel | Petroleum Ether / Ethyl Acetate (3:2) | 0.34 | [2] |
Detailed Experimental Protocol: Column Chromatography
This protocol outlines the standard procedure for purifying this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Mobile phase solvents (e.g., petroleum ether or hexane, and ethyl acetate), HPLC grade
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Preparation of the Column (Slurry Packing):
-
Secure the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. Add more of the mobile phase as the silica settles. Never let the solvent level drop below the top of the silica bed.[3]
-
Once the silica is fully settled, add a thin protective layer of sand on top.
3. Sample Loading:
-
Wet Loading:
-
Dissolve the crude material in the minimum amount of the mobile phase.[3]
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully use a pipette to add the dissolved sample solution to the top of the column, trying not to disturb the sand/silica surface.[3]
-
Drain the solvent again until the sample has fully entered the silica bed.
-
Carefully add a small amount of fresh mobile phase, wash the sides of the column, and drain again to ensure all the sample is loaded onto the silica in a narrow band.
-
-
Dry Loading (Recommended for this compound):
-
Follow the dry loading procedure described in FAQ Q4 .
-
Carefully add the silica-adsorbed sample powder to the top of the packed column.
-
Gently tap the column to create a level surface.
-
Carefully add a layer of sand on top of the sample layer.
-
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock to begin elution. Maintain a consistent flow rate. For flash chromatography, gentle air pressure can be applied.
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
-
As the elution progresses, you may need to gradually increase the polarity of the mobile phase (a gradient elution) to elute your compound of interest.
5. Analysis of Fractions:
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Visualization
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting failed reactions with 6-Bromo-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 6-Bromo-1H-indazole-3-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific experimental challenges.
Category 1: Reactions at the Aldehyde Functional Group
Question 1: I am observing low to no conversion in my reductive amination reaction with this compound. What are the possible causes and solutions?
Answer:
Low conversion in reductive amination can stem from several factors related to imine formation and the reduction step.
Possible Causes:
-
Inefficient Imine Formation: The formation of the imine intermediate is a critical, and often rate-limiting, step. The electrophilicity of the aldehyde and the nucleophilicity of the amine are key. The electron-withdrawing nature of the bromo-indazole ring should activate the aldehyde, but steric hindrance from the amine or suboptimal pH can hinder the reaction.
-
Decomposition of the Reducing Agent: Common reducing agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) can be sensitive to moisture and acidic/basic conditions.[1]
-
Side Reactions: The aldehyde may undergo other reactions, such as self-condensation or oxidation, if the reaction conditions are not optimal.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| pH | Add a catalytic amount of acetic acid (or another weak acid). | Imine formation is often acid-catalyzed. However, excess acid can protonate the amine, rendering it non-nucleophilic.[1] |
| Reaction Time for Imine Formation | Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. | This allows for the formation of the imine or iminium ion, which is more readily reduced than the aldehyde. |
| Reducing Agent | Use a fresh batch of the reducing agent. Consider using STAB as it is generally effective and selective for imines over aldehydes. | Ensures the reagent is active. STAB is often preferred for its mildness and selectivity.[1] |
| Solvent | Ensure the use of an anhydrous aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). | Prevents hydrolysis of the imine intermediate and decomposition of the reducing agent. |
| Temperature | Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial, but monitor for side product formation. | Increased temperature can accelerate both the desired reaction and potential side reactions. |
Question 2: My Wittig reaction with this compound is giving a low yield of the desired alkene. What could be the issue?
Answer:
Low yields in Wittig reactions can be attributed to the reactivity of the ylide, steric hindrance, or side reactions.
Possible Causes:
-
Ylide Instability/Reactivity: The stability of the phosphonium ylide is crucial. Unstabilized ylides are more reactive but can be prone to decomposition. Stabilized ylides are less reactive and may not react efficiently with the aldehyde.[2][3]
-
Base Selection: The choice of base for generating the ylide from the phosphonium salt is critical. An inappropriate base may not be strong enough to deprotonate the salt effectively.
-
Steric Hindrance: While the aldehyde at the 3-position is relatively accessible, bulky ylides may experience steric hindrance, slowing down the reaction.
-
Side Reactions: The aldehyde could potentially react with the base used to generate the ylide, especially if a strong base like an organolithium reagent is used.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Ylide Generation | Ensure the phosphonium salt is dry and use an appropriate strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous aprotic solvent (e.g., THF, Et₂O). | Complete deprotonation is necessary to form the ylide. Moisture will quench the base and the ylide. |
| Ylide Type | For simple alkenes, non-stabilized ylides are generally effective. For α,β-unsaturated esters, stabilized ylides are used.[2][4] | Matching the ylide reactivity to the aldehyde is key. Stabilized ylides are less reactive and may require heating. |
| Reaction Conditions | Add the aldehyde solution slowly to the pre-formed ylide at a low temperature (e.g., -78 °C or 0 °C) and then allow the reaction to warm to room temperature. | This can help to control the reaction and minimize side reactions. |
| Reaction Monitoring | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and check for the consumption of the starting material. | Prevents premature workup or decomposition of the product upon prolonged reaction times. |
Question 3: I am attempting a Knoevenagel condensation and observing multiple products and a dark-colored reaction mixture. How can I improve this?
Answer:
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound. The formation of multiple products and coloration often points to side reactions.
Possible Causes:
-
Strong Basic Conditions: The use of a strong base can promote self-condensation of the aldehyde or the active methylene compound. It can also lead to decomposition of the starting material or product.
-
High Reaction Temperature: Elevated temperatures can lead to the formation of undesired byproducts and polymerization, often indicated by a darkening of the reaction mixture.
-
Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can undergo a subsequent Michael addition with the active methylene compound, leading to a double-addition byproduct.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a mild base catalyst such as piperidine, pyrrolidine, or ammonium acetate.[5] | Mild bases are generally sufficient to catalyze the reaction without promoting side reactions. |
| Temperature | Run the reaction at room temperature or with gentle heating. Avoid high temperatures. | Milder conditions can improve the selectivity of the reaction. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the active methylene compound. | This can help to drive the reaction to completion and minimize the amount of unreacted aldehyde. |
| Solvent | A variety of solvents can be used. In some cases, running the reaction in water or under solvent-free conditions can be beneficial and environmentally friendly.[6] | The choice of solvent can influence the reaction rate and selectivity. |
| Workup | Upon completion, quench the reaction with a dilute acid to neutralize the basic catalyst before extraction. | This prevents base-catalyzed decomposition of the product during workup. |
Category 2: Reactions at the Bromine-Substituted Position
Question 4: My Suzuki-Miyaura cross-coupling reaction on the 6-bromo position is sluggish and gives a significant amount of de-brominated starting material. How can I optimize this?
Answer:
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. Low yield and de-bromination are common issues that can often be resolved by careful optimization of the reaction conditions.
Possible Causes:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities, leading to its deactivation. The choice of ligand is also crucial for stabilizing the catalyst and promoting the catalytic cycle.
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow. This step is often influenced by the base and solvent system.
-
Proto-deboronation/De-bromination: The boronic acid can be degraded under the reaction conditions (proto-deboronation). Similarly, the aryl bromide can be reduced to the corresponding arene (de-bromination), a common side reaction in palladium-catalyzed couplings.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst and Ligand | Use an air-stable palladium precatalyst (e.g., Pd(dppf)Cl₂) or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos).[7][8][9] | The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. |
| Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.[8][9] | The base plays a critical role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Use a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water).[9] Degas the solvent thoroughly before use. | The presence of water can facilitate the dissolution of the base and promote the reaction. Degassing removes oxygen, which can deactivate the catalyst. |
| Boronic Acid Quality | Use a high-quality boronic acid. If necessary, purify it before use. Use a slight excess (1.2-1.5 equivalents). | Impurities in the boronic acid can interfere with the reaction. A slight excess can compensate for potential proto-deboronation. |
| Temperature | Typically, these reactions require heating (e.g., 80-100 °C). | Provides the necessary activation energy for the catalytic cycle. |
Question 5: I am struggling with a Buchwald-Hartwig amination on this compound. The reaction is not going to completion. What should I consider?
Answer:
The Buchwald-Hartwig amination is a key method for forming C-N bonds. Incomplete conversion can be due to several factors, including catalyst system and reaction conditions.
Possible Causes:
-
Inappropriate Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. The ligand must be able to stabilize the palladium catalyst and facilitate the C-N bond-forming reductive elimination step.[10]
-
Base Strength: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Inhibition by the Substrate: The indazole N-H proton can potentially interact with the base or catalyst, and the aldehyde could coordinate to the metal center, potentially inhibiting the reaction. Protection of the indazole nitrogen may be necessary in some cases.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst and Ligand | Use a palladium catalyst with a specialized biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos. Pre-formed palladium catalysts (e.g., XPhos Pd G3) are often very effective.[11] | These bulky, electron-rich ligands are designed to promote the challenging C-N reductive elimination step. |
| Base | Use a strong, non-nucleophilic base like NaOtBu, K₂CO₃, or Cs₂CO₃.[12] | The base must be strong enough to deprotonate the amine without competing as a nucleophile. |
| Solvent | Use an anhydrous, aprotic, and degassed solvent such as toluene, dioxane, or THF. | Prevents side reactions with water and protects the catalyst from oxidation. |
| Temperature | These reactions often require elevated temperatures (e.g., 80-110 °C). | To overcome the activation barrier for the C-N bond formation. |
| N-H of Indazole | If other optimizations fail, consider protecting the indazole nitrogen (e.g., with a Boc or SEM group) before the coupling and deprotecting it afterward. | This can prevent potential interference of the N-H proton with the reaction. |
Experimental Protocols & Data
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd(dppf)Cl₂ (0.05 eq.)
-
K₂CO₃ (2.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Yields for Suzuki-Miyaura Coupling of Bromo-Indazoles:
| Bromo-Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | High | [13] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | [8] |
| Bromo-indazole carboxamide | Various arylboronic acids | PdCl₂(dppf)·DCM (5) | K₂CO₃ | 1,4-dioxane/water | 100 | Good-Excellent | [9] |
Visualizations
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting failed chemical reactions.
Key Reaction Pathways of this compound
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1H-Indazole-3-Carboxaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of 1H-indazole-3-carboxaldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 1H-indazole-3-carboxaldehydes?
A1: The most prevalent and optimized method is the nitrosation of the corresponding indole precursor in a slightly acidic medium.[1][2] This reaction proceeds through a multi-step pathway involving the formation of an oxime intermediate, ring opening, and subsequent ring closure to yield the desired indazole-3-carboxaldehyde.[1][3]
Q2: I've heard about the Vilsmeier-Haack reaction for formylating heterocycles. Can I use it to synthesize 1H-indazole-3-carboxaldehydes?
A2: While the Vilsmeier-Haack reaction is a powerful tool for the formylation of many electron-rich heterocycles, it is generally reported to be ineffective for the direct formylation of indazoles at the C3 position. Attempting this reaction may lead to no product or a complex mixture of minor products. Therefore, the nitrosation of indoles is the highly recommended approach.
Q3: What are the primary side reactions to be aware of during the nitrosation of indoles?
A3: The main side reactions include:
-
Dimer Formation: This is the most significant side reaction, especially with electron-rich indoles. It leads to the formation of deep red or brown precipitates and can drastically reduce the yield of the desired product.[3][4]
-
Formation of Carboxylic Acid Byproduct: Under certain acidic conditions, a side reaction can lead to dediazoniation and subsequent oxidation to form the corresponding 1H-indazole-3-carboxylic acid.[2]
-
N-Oxide Formation: Although less commonly reported in this specific synthesis, the formation of indazole N-oxides is a possibility in reactions involving nitrogen heterocycles and oxidative conditions.
Q4: How can I monitor the progress of the reaction and identify the products and byproducts?
A4: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For characterization of the final product and identification of any side products, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential.[4] For example, the aldehyde proton of 1H-indazole-3-carboxaldehyde typically appears as a singlet around 10.20 ppm in ¹H NMR (DMSO-d₆).[4]
Troubleshooting Guides
Issue 1: Low or No Yield of 1H-Indazole-3-Carboxaldehyde
| Probable Cause | Recommended Solution |
| Incorrect Stoichiometry of Reagents | Use a significant excess of the nitrosating agent, such as sodium nitrite (e.g., 8 equivalents).[4][5] Ensure the correct amount of acid is used to maintain a slightly acidic pH.[5] |
| Rapid Addition of Indole | The high reactivity of the indole, especially if it is electron-rich, can lead to the formation of dimeric byproducts.[4] Employ a "reverse addition" protocol where the indole solution is added very slowly (e.g., over 2 hours) to the pre-formed nitrosating mixture using a syringe pump.[1][4][5] |
| Reaction Temperature Too High During Addition | Maintain a low temperature (e.g., 0°C) during the slow addition of the indole solution to minimize side reactions.[4][5] |
| Incomplete Reaction | For electron-neutral or electron-deficient indoles, the reaction may be slow. After the initial slow addition at 0°C, allow the reaction to stir at room temperature for an extended period (e.g., 12 hours) or gently heat (e.g., to 50-80°C) to drive the reaction to completion.[4][5] Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
Issue 2: Formation of a Dark Red or Brown Precipitate
| Probable Cause | Recommended Solution |
| Formation of Dimeric Byproducts | This is a common side reaction resulting from the nucleophilic addition of the starting indole to a reactive intermediate.[3][4] The most effective way to minimize this is to maintain a low concentration of the indole throughout the reaction by using the slow "reverse addition" method at low temperatures (0°C).[4][5] |
| Purification Challenge | The colored dimeric byproducts can often be separated from the desired product during purification. Column chromatography on silica gel is typically effective for removing these impurities.[4] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 1H-Indazole-3-Carboxaldehydes from Substituted Indoles via Nitrosation
| Starting Indole | Substituent Position & Nature | Key Reaction Conditions | Yield (%) | Reference |
| Indole | Unsubstituted | Slow addition (2h) at 0°C, then RT for 12h | 72 | [5] |
| 5-Bromoindole | 5-Br (Electron-withdrawing) | Slow addition (2h) at 0°C, then RT for 12h | 78 | [5] |
| 6-Fluoroindole | 6-F (Electron-withdrawing) | Slow addition (2h) at 0°C, then RT for 5h | 84 | [5] |
| 5-Methoxyindole | 5-MeO (Electron-donating) | Slow addition (2h) at 0°C, then 50°C for 3h | 91 | [5] |
| 6-Nitroindole | 6-NO₂ (Electron-withdrawing) | Addition at 0°C, then 80°C for 6h | ~77 | [6][7] |
Experimental Protocols
Optimized General Protocol for the Synthesis of 1H-Indazole-3-Carboxaldehydes via Nitrosation of Indoles
This protocol is adapted from established procedures and emphasizes the "reverse addition" technique to minimize side reactions.[1][4][5]
Materials:
-
Substituted Indole (1 equivalent)
-
Sodium Nitrite (NaNO₂) (8 equivalents)
-
2N Hydrochloric Acid (HCl) (2.7 equivalents)
-
Deionized Water
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Ice bath
-
Syringe pump
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL). Cool the solution to 0°C in an ice bath.
-
Slowly add 2N HCl (1.35 mL, 2.7 mmol) to the cooled solution. Stir the mixture at 0°C for 10 minutes.
-
Addition of Indole: In a separate flask, dissolve the indole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture. The required temperature and time will depend on the reactivity of the indole substrate (see Table 1). Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1H-indazole-3-carboxaldehyde.
Visualizations
Caption: Reaction pathway for the synthesis of 1H-indazole-3-carboxaldehyde via indole nitrosation, including major side reactions.
Caption: Troubleshooting workflow for low yield or impurity issues in the synthesis of 1H-indazole-3-carboxaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Cross-Coupling Reactions for 6-Bromo-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Bromo-1H-indazole-3-carbaldehyde in palladium-catalyzed cross-coupling reactions. The following information is designed to help optimize Suzuki-Miyaura, Heck, and Sonogashira couplings and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in cross-coupling reactions?
A1: The primary challenges arise from the electronic nature of the substrate. The indazole ring system and the electron-withdrawing carbaldehyde group can influence catalyst activity and lead to side reactions. Key issues include low yields, catalyst deactivation, and the potential for the aldehyde group to undergo undesired transformations, particularly in Heck reactions.
Q2: How does the aldehyde functional group affect the outcome of these coupling reactions?
A2: The aldehyde group is generally well-tolerated in Suzuki and Sonogashira couplings under standard conditions.[1] However, in Heck reactions, aldehydes can sometimes participate in side reactions. It is crucial to select reaction conditions that minimize such unwanted reactivity.
Q3: Which palladium catalyst is a good starting point for these reactions?
A3: For Suzuki couplings of bromoindazoles, Pd(dppf)Cl₂ has been shown to be effective. For Heck reactions, Pd(OAc)₂ is a common choice. In Sonogashira couplings, a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst is a standard starting point, although copper-free systems are also gaining prominence to avoid homocoupling of the alkyne.
Q4: Is N-protection of the indazole required for these coupling reactions?
A4: While many cross-coupling reactions with indazoles can proceed without N-protection, it can sometimes be beneficial to protect the indazole nitrogen to improve solubility and prevent potential side reactions or catalyst inhibition. The choice of protecting group should be considered based on its stability to the reaction conditions and ease of removal.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. | Palladium catalysts can degrade over time, leading to reduced activity. |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | The choice of base is critical for the transmetalation step and can significantly impact the yield. |
| Poor Solvent Choice | Try different solvent systems like 1,4-dioxane/water, DMF, or toluene. | The solvent affects the solubility of reagents and the stability of the catalytic species. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10 °C. | Some Suzuki couplings require higher temperatures to proceed at a reasonable rate. |
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen in Reaction Mixture | Thoroughly degas the solvent and reaction mixture before adding the catalyst. | Oxygen can lead to the oxidative homocoupling of the boronic acid. |
| Presence of Water | If using anhydrous conditions, ensure all reagents and solvents are dry. If using aqueous conditions, optimize the water content. | Water can hydrolyze the boronic acid, and its concentration can affect the reaction rate and side reactions. |
| Incorrect Stoichiometry | Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents). | This can help to drive the reaction to completion and minimize side reactions of the aryl bromide. |
Heck Coupling
Issue 1: Low Yield of the Desired Alkene
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Use a higher catalyst loading or add a phosphine ligand. | The indazole nitrogen can coordinate to the palladium center and inhibit catalysis. |
| Unsuitable Base | Screen organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃. | The base is crucial for regenerating the active Pd(0) catalyst. |
| Steric Hindrance | If using a bulky alkene, a more active catalyst system or higher temperatures may be required. | Steric hindrance can slow down the migratory insertion step. |
Issue 2: Formation of Reductive Heck Product
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Conditions | Vary the base, temperature, and solvent. | The formation of the reductive Heck product is highly dependent on the reaction conditions.[2] |
Sonogashira Coupling
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Copper Co-catalyst | Use a fresh source of CuI. | The copper co-catalyst is essential for the formation of the copper acetylide intermediate. |
| Amine Base Issues | Use a bulky amine base like diisopropylethylamine (DIPEA) or consider a copper-free protocol. | The amine base is crucial for the reaction, but can also act as a ligand for the metal centers. |
| Low Reaction Temperature | Gradually increase the reaction temperature. | Some Sonogashira couplings require elevated temperatures to proceed efficiently. |
Issue 2: Alkyne Homocoupling (Glaser Coupling)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain an inert atmosphere. | Oxygen promotes the oxidative homocoupling of the terminal alkyne. |
| High Copper Concentration | Reduce the amount of copper co-catalyst or switch to a copper-free Sonogashira protocol. | High concentrations of copper can favor the Glaser coupling side reaction.[3] |
Data Presentation
The following tables provide representative starting conditions for the cross-coupling reactions of this compound based on literature for similar substrates. Optimization may be required to achieve the best results.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) |
| Boronic Acid | 1.2 - 1.5 equivalents |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
Table 2: Representative Conditions for Heck Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Alkene | 1.2 - 1.5 equivalents |
| Base | Et₃N or Na₂CO₃ (2-3 equivalents) |
| Solvent | DMF or Acetonitrile |
| Temperature | 100-120 °C |
| Reaction Time | 6-24 hours |
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Terminal Alkyne | 1.2 - 1.5 equivalents |
| Base | Et₃N or DIPEA (2-3 equivalents) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-12 hours |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Add Pd(dppf)Cl₂ (0.03 mmol) to the mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of this compound with Styrene
-
To a sealed tube, add this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.02 mmol).
-
Evacuate and backfill with argon.
-
Add degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 6 hours or until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General troubleshooting workflow for cross-coupling reactions.
References
preventing decomposition of 6-Bromo-1H-indazole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address the decomposition of 6-Bromo-1H-indazole-3-carbaldehyde during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C or -20 °C | To minimize thermal decomposition.[1][2] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group. |
| Container | Tightly sealed, light-resistant | To protect from moisture and light-induced degradation.[2] |
| Location | Dry, well-ventilated area | To prevent moisture absorption. |
Q2: I've noticed a change in the color of my this compound solid. What could be the cause?
A change in appearance, such as darkening of the typically light yellow to brown solid, can be an indicator of decomposition.[1] This could be due to exposure to light, air (oxygen), moisture, or elevated temperatures. It is advisable to re-analyze the purity of the material before use if a significant color change is observed.
Q3: What are the likely decomposition products of this compound?
While specific studies on this exact molecule are limited, based on the chemistry of aromatic aldehydes and related indazole compounds, the primary degradation product is likely the corresponding carboxylic acid, 6-Bromo-1H-indazole-3-carboxylic acid, formed via oxidation. Other potential degradation pathways could involve photolytic decomposition or hydrolysis under strong acidic or basic conditions.
Q4: In what common laboratory solvents is this compound stable?
Indazole derivatives are generally soluble and relatively stable in common organic solvents like DMSO, DMF, and alcohols for short-term use in experimental procedures. However, for long-term storage, it is always best to store the compound as a solid under the recommended conditions. When in solution, it is advisable to prepare fresh solutions for each experiment to minimize solvent-mediated degradation.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Decomposition of this compound.
Troubleshooting Steps:
-
Verify Compound Purity:
-
Analyze the purity of your starting material using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the results with the certificate of analysis provided by the supplier.
-
Look for the presence of new peaks that may indicate degradation products.
-
-
Review Experimental Conditions:
-
Temperature: Avoid exposing the compound to high temperatures for prolonged periods. If heating is necessary, use the lowest effective temperature and minimize the reaction time.
-
Light: Protect the reaction mixture from light, especially UV light, by using amber glassware or covering the reaction vessel with aluminum foil.
-
Atmosphere: If the reaction is sensitive to oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of an Unknown Byproduct Believed to be an Impurity
Possible Cause: Oxidation of the aldehyde to a carboxylic acid.
Troubleshooting Steps:
-
Characterize the Byproduct:
-
Use LC-MS to determine the molecular weight of the impurity. An increase of 16 amu from the parent compound (225.04 g/mol to 241.04 g/mol ) would be consistent with the formation of the carboxylic acid.
-
Further characterization by NMR spectroscopy can confirm the structural change.
-
-
Optimize Reaction Conditions to Prevent Oxidation:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
-
Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be considered, although compatibility with the desired reaction must be verified.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[1][3][4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a defined period.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation (in solution): Incubate the stock solution at 80°C for a defined period.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[4]
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV/MS method.
Data Presentation: Forced Degradation Study Results
| Stress Condition | Duration (hours) | Initial Purity (%) | Purity after Stress (%) | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C | 24 | 99.5 | |||
| 0.1 M NaOH, 60°C | 24 | 99.5 | |||
| 3% H₂O₂, RT | 24 | 99.5 | |||
| 80°C (in solution) | 24 | 99.5 | |||
| Photolytic (ICH Q1B) | 24 | 99.5 |
Note: This table is a template. The actual results will need to be filled in based on experimental data.
Visualizations
Caption: Workflow for preventing the decomposition of this compound.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-1H-indazole-3-carboxaldehyde | 885271-72-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. sgs.com [sgs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-alkylation of 6-Bromo-1H-indazole-3-carbaldehyde
Welcome to the technical support center for the N-alkylation of 6-Bromo-1H-indazole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during this specific synthetic transformation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of this compound.
Question: Why is the yield of my N-alkylation reaction consistently low or the reaction not proceeding to completion?
Answer:
Low yields in the N-alkylation of this compound can be attributed to several factors, primarily incomplete deprotonation of the indazole N-H, the reactivity of the alkylating agent, or suboptimal reaction conditions. The presence of the electron-withdrawing carbaldehyde group at the C3 position can increase the acidity of the N-H proton, but may also influence the nucleophilicity of the resulting indazolide anion.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For complete deprotonation, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is highly recommended.[1][2][3][4][5] The combination of NaH in THF is frequently cited for achieving high N1-regioselectivity.[5]
-
Weaker Bases: Weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can also be used, often in polar aprotic solvents like DMF or acetonitrile.[2][3][6] However, these conditions may require higher temperatures and can sometimes lead to a mixture of N1 and N2 isomers.[2][3] Cs₂CO₃ has been reported to be highly effective in some cases.[3][6]
-
Solvent Choice: Ensure the solvent is anhydrous, as water will quench the base (especially NaH) and the indazolide anion. Polar aprotic solvents like THF, DMF, and DMSO are generally good choices as they help to dissolve the reactants.[6]
-
-
Assess the Alkylating Agent:
-
Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[6]
-
Purity: Ensure the alkylating agent is pure and has not degraded.
-
-
Optimize Reaction Temperature:
-
Increasing the reaction temperature can improve the reaction rate and yield, especially with less reactive alkylating agents.[5][6] However, be aware that higher temperatures might also lead to side reactions. A systematic increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advisable.[6] For some substrates, heating to 50 °C was necessary to achieve full conversion.[5]
-
Question: How can I control the regioselectivity to favor the N1-alkylated product over the N2-isomer?
Answer:
Achieving high regioselectivity between the N1 and N2 positions is a primary challenge in indazole alkylation.[2][4][7] The N1-substituted product is often the thermodynamically more stable isomer.[2][7]
Strategies for Selective N1-Alkylation:
-
Choice of Base and Solvent: This is the most critical factor. The use of a strong, non-coordinating base like NaH in a non-polar aprotic solvent like THF strongly favors N1-alkylation.[2][3][5] This is often attributed to the formation of the indazolide anion, where the sodium counter-ion may coordinate in a way that sterically hinders the N2 position, directing the alkylating agent to N1.[4]
-
Thermodynamic Control: Conditions that allow for equilibration will favor the more stable N1 product.[2][8] This often involves using a strong base to form the anion, followed by the addition of the alkylating agent.
-
Substituent Effects: The presence of a substituent at the C3 position, such as the carbaldehyde group in your molecule, can significantly influence regioselectivity. For several C3-substituted indazoles, the use of NaH in THF resulted in greater than 99% N1 regioselectivity.[5][9]
Question: I am observing a significant amount of side products. What are they and how can I minimize their formation?
Answer:
Side product formation can complicate the reaction and purification process.
Common Side Products and Solutions:
-
N2-Alkylated Isomer: As discussed above, the formation of the N2-isomer is a common issue. To minimize it, use conditions that favor N1-alkylation (e.g., NaH in THF).[2][5]
-
Over-alkylation (Indazolium Salt): If an excess of the alkylating agent is used, or if the N-alkylated product is particularly nucleophilic, a second alkylation can occur, forming a quaternary indazolium salt.
-
Reactions involving the Aldehyde: The carbaldehyde group is generally stable under basic N-alkylation conditions. However, with very strong bases or high temperatures, side reactions such as aldol condensation could potentially occur if there are acidic protons elsewhere in the molecule or impurities.
-
Solution: Maintain moderate reaction temperatures and use the recommended stoichiometry of the base. Ensure all starting materials are pure.
-
Question: I have a mixture of N1 and N2 isomers. How can I separate them?
Answer:
The N1 and N2 alkylated isomers of this compound can have very similar polarities, making their separation by column chromatography challenging.[3]
Separation Strategies:
-
Column Chromatography Optimization:
-
Try different solvent systems (eluents) with varying polarities. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane) might be effective.
-
Consider using a different stationary phase, such as alumina, or specialized silica gels if standard silica is not providing adequate separation.
-
-
Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system may allow for the selective crystallization of one isomer, leaving the other in the mother liquor. This will require some screening of solvents.
-
Preparative HPLC: If the isomers are inseparable by standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) is a more powerful technique that can often provide baseline separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting conditions for selective N1-alkylation of a substituted indazole?
A1: A widely successful method for selective N1-alkylation involves the use of sodium hydride (NaH, 1.2 equivalents) as the base in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature, followed by the addition of the alkylating agent (1.1 equivalents).[1][2][4][5]
Q2: How does the 3-carbaldehyde group specifically affect the N-alkylation reaction?
A2: The electron-withdrawing nature of the carbaldehyde group at the C3 position increases the acidity of the N-H proton, making deprotonation easier. Furthermore, studies on other C3-substituted indazoles have shown that substituents like -CHO, -COMe, and -CO₂Me strongly direct the alkylation to the N1 position when using NaH in THF, often with >99% regioselectivity.[5]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of products. Staining with potassium permanganate or visualization under UV light is typically effective. For more detailed analysis and to check for the presence of isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2][6]
Q4: How can I definitively confirm the regiochemistry of my N-alkylated products?
A4: The regiochemistry of the N1 and N2 isomers can be unambiguously determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is very useful. For the N1-isomer, a correlation is expected between the protons of the alkyl group's CH₂ adjacent to the nitrogen and the C7a carbon of the indazole ring.[9] For the N2-isomer, a correlation would be seen between these protons and the C3 carbon.
Quantitative Data Summary
The following table summarizes reaction conditions for the N-alkylation of various substituted indazoles, which can serve as a guide for optimizing the reaction for this compound.
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Combined Yield | Reference |
| 3-COMe-1H-indazole | NaH | THF | n-pentyl bromide | >99 : 1 | - | [2] |
| 3-tert-butyl-1H-indazole | NaH | THF | n-pentyl bromide | >99 : 1 | - | [2] |
| 6-fluoro-1H-indazole | K₂CO₃ | DMF | 4-methoxybenzyl chloride | ~1 : 1 | 51.6% | [2] |
| 5-bromo-3-CO₂Me-1H-indazole | Cs₂CO₃ | DMF | Ethyl Tosylate | - | - | [2] |
| 7-NO₂-1H-indazole | NaH | THF | n-pentyl bromide | 4 : 96 | - | [2] |
| 5-bromo-3-CO₂Me-1H-indazole | K₂CO₃ | DMF | Methyl iodide | 53 : 47 | - | [2] |
This data illustrates the strong directing effect of C3 substituents towards N1-alkylation with NaH/THF and the tendency of K₂CO₃/DMF to produce isomeric mixtures.
Experimental Protocols
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position.[2][4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the suspension back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (e.g., 50 °C) may be required for less reactive alkylating agents.[5]
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Extract the mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation with Weaker Base (Potential for Isomer Mixture)
This method is straightforward but may result in a mixture of N1 and N2 isomers, which can be useful if the isomers are easily separable or if the N2 isomer is desired.[2]
-
Preparation: In a round-bottom flask, suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add the alkylating agent (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) overnight, or until completion is observed by TLC/LC-MS.
-
Workup: Cool the reaction mixture to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common issues in the N-alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Catalyst Removal in 6-Bromo-1H-indazole-3-carbaldehyde Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual catalysts from reactions involving 6-Bromo-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove residual palladium from this compound reaction mixtures?
A1: The primary difficulty stems from the molecular structure of this compound. The nitrogen atoms within the indazole ring can act as ligands, forming stable complexes with palladium. This chelation can keep the palladium soluble in the reaction mixture, making its removal by simple filtration challenging.[1]
Q2: What are the most common methods for removing residual palladium catalysts in pharmaceutical ingredient synthesis?
A2: Several methods are employed to reduce palladium levels in active pharmaceutical ingredients (APIs). These include:
-
Adsorption onto Scavenger Resins: Solid supports, typically silica or polystyrene, are functionalized with groups that have a high affinity for palladium, such as thiols or amines.[2][3][4]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium, though its non-specific nature can sometimes lead to the loss of the desired product.[1][5]
-
Column Chromatography: This is a standard purification technique that can separate the desired compound from the catalyst and other impurities based on polarity.[6][7][8]
-
Recrystallization: This technique is effective for purifying solid compounds by leveraging differences in solubility between the product and impurities in a given solvent.[7][9][10]
-
Filtration through Celite: This is mainly effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or palladium that has precipitated from the solution.[1][11]
Q3: How do I select the most appropriate palladium scavenger for my reaction?
A3: The choice of scavenger depends on several factors, including the nature of the solvent, the form of the palladium species, and the desired level of purity. Thiol-based silica scavengers like SiliaMetS Thiol are versatile and effective for various forms of palladium in organic solvents.[2] Polymer-bound scavengers such as MP-TMT (macroporous polystyrene-bound trimercaptotriazine) have also demonstrated high efficiency in removing palladium from reaction mixtures.[3][4] It is often beneficial to screen a few different scavengers to find the most effective one for your specific conditions.
Q4: Can column chromatography alone be sufficient to remove residual palladium to acceptable levels?
A4: While column chromatography is a powerful purification technique, it may not always reduce palladium levels to the stringent limits required for pharmaceutical applications (often < 10 ppm).[5] Studies have shown that while chromatography can remove a significant portion of the residual palladium, subsequent treatment with a scavenger may be necessary to achieve very low levels.[12]
Troubleshooting Guides
Issue 1: High levels of residual palladium detected after initial purification by column chromatography.
-
Potential Cause: Strong complexation of palladium with the this compound product, causing it to co-elute.
-
Recommended Solutions:
-
Employ a High-Affinity Scavenger: After concentrating the fractions containing your product, dissolve the material in a suitable solvent and treat it with a high-affinity palladium scavenger. Thiol-based or triamine-based scavengers are often effective.[1]
-
Optimize Scavenging Conditions: To improve the scavenger's effectiveness, you can try increasing the temperature (e.g., to 50 °C) or extending the treatment time (e.g., up to 24 hours).[1]
-
Sequential Treatment: A combination of methods can be more effective. For example, initial purification by column chromatography followed by treatment with a scavenger resin can significantly reduce palladium levels.[12]
-
Issue 2: Significant loss of this compound product during palladium removal.
-
Potential Cause: Non-specific adsorption of the product onto the purification medium, which is a known issue with activated carbon.[1][5]
-
Recommended Solutions:
-
Reduce Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.
-
Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding of your product. Testing various scavengers can help identify one that effectively removes palladium while maximizing product recovery.
-
Consider Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification with potentially higher yields compared to adsorption-based methods.[9]
-
Data Presentation
Table 1: Comparison of Palladium Scavenging Efficiency
| Scavenger/Method | Initial Palladium (ppm) | Final Palladium (ppm) | % Removal | Notes |
| SiliaMetS Thiol | 2400 | ≤ 16 | > 99.3% | Outperformed activated carbon and polymer-based scavengers in a specific drug candidate synthesis.[2] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | > 99.3% | Similarly effective to SiliaMetS Thiol.[2] |
| Carboxen® 564 | 1250 | 12 | 99.0% | A synthetic carbon adsorbent that outperformed a thiol-functionalized silica material.[5] |
| MP-TMT | ~852 | < 10 (in many cases) | > 98.8% | Effective for palladium removal post-Suzuki coupling.[3][4] |
| Column Chromatography | Variable | < 100 (average) | ~90% | Effective at removing the majority of palladium, but may not consistently reach levels below 100 ppm.[12] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using a Silica-Based Scavenger
-
Dissolution: Following the reaction, after an appropriate work-up, dissolve the crude this compound in a suitable organic solvent (e.g., THF, DMF, or a mixture).
-
Scavenger Addition: Add the silica-based scavenger (e.g., SiliaMetS Thiol or ISOLUTE Si-TMT), typically 3-5 equivalents relative to the initial amount of palladium catalyst.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Remove the scavenger resin by filtration. Wash the collected resin with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual palladium content using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture and dissolve a minimum amount in the eluent or a compatible solvent.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[6]
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues in catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. sopachem.com [sopachem.com]
- 4. biotage.com [biotage.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 6-Bromo-1H-indazole-3-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 6-Bromo-1H-indazole-3-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?
A1: The most common and effective techniques for monitoring reactions of this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is excellent for rapid, qualitative checks of reaction progress.[1][2] HPLC provides quantitative data on the consumption of starting materials and formation of products. NMR can be used to confirm the structure of the final product and identify any major impurities.
Q2: How can I confirm the identity of my synthesized this compound product?
A2: The identity of the product can be confirmed by a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecule's carbon-hydrogen framework.[3][4] High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental formula.[3]
Q3: What is a typical purity specification for this compound?
A3: Commercially available this compound is often specified to have a purity of ≥ 98% as determined by HPLC.[5]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking or elongated spots | - Sample is overloaded.- Compound is acidic or basic.- Compound is highly polar. | - Dilute the sample solution and re-spot.- For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[6]- For basic compounds, add a small amount of triethylamine (0.1–2.0%) to the mobile phase.[6]- Consider using a different stationary phase, such as reversed-phase silica gel.[6] |
| Reactant and product spots have very similar Rf values | - The chosen mobile phase is not providing adequate separation. | - Experiment with different solvent systems by varying the polarity. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[1]- Utilize a "cospot" lane on your TLC plate, where both the starting material and reaction mixture are spotted on top of each other. This helps to resolve closely running spots. |
| Spots are not visible under UV light | - The compound does not contain a UV-active chromophore. | - Try visualizing the plate using an iodine chamber or by staining with a suitable reagent such as potassium permanganate or p-anisaldehyde.[1] |
| Reaction mixture appears as a smear, especially with high-boiling solvents (e.g., DMF, DMSO) | - The high-boiling solvent is interfering with the chromatography. | - After spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the solvent before developing the plate. |
| No spots are visible on the TLC plate | - The sample is too dilute.- The compound is volatile and has evaporated.- The solvent level in the developing chamber was above the spotting line. | - Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6]- If the compound is known to be volatile, TLC may not be the most suitable monitoring technique.- Ensure the solvent level in the chamber is below the origin line where the samples are spotted.[6] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High back pressure | - Plugged column frit.- Column contamination.- Blockage in the system tubing or guard column. | - Back-flush the column.[7]- Wash the column with a strong solvent to remove contaminants.[7]- Remove the column and check the system pressure. If it remains high, check for blockages in the injector or tubing. If the pressure drops, the issue is with the column. |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).- Column overload. | - Adjust the mobile phase pH to suppress ionization of the analyte.[7]- Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.- Dilute the sample. |
| Broad peaks | - Mobile phase flow rate is too low.- Leak in the system, particularly between the column and detector.- Column contamination or degradation. | - Verify and adjust the flow rate.[8]- Check all fittings for leaks.[8]- Replace the guard column. If the problem persists, the analytical column may need to be replaced.[8] |
| Baseline drift | - Column temperature fluctuation.- Mobile phase composition is changing (e.g., due to evaporation of a volatile component).- Contaminated detector flow cell. | - Use a column oven to maintain a constant temperature.[9]- Prepare fresh mobile phase and keep the solvent reservoirs covered.[9]- Flush the detector flow cell with a strong, appropriate solvent.[9] |
| Retention time drift | - Poor column equilibration.- Incorrect mobile phase composition.- Change in flow rate. | - Increase the column equilibration time before injecting the sample.[9]- Prepare fresh mobile phase, ensuring accurate measurements.[9]- Check the pump for proper functioning and ensure a consistent flow rate.[9] |
Experimental Protocols
General Protocol for Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel plate. Mark lanes for the starting material, a co-spot, and the reaction mixture.[10]
-
Spot the Plate:
-
In the "starting material" lane, use a capillary tube to apply a small spot of a dilute solution of your starting material.
-
In the "co-spot" lane, apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it.
-
In the "reaction mixture" lane, apply a spot of the reaction mixture.[2]
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the starting line.[10] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[4] If spots are not visible, use an appropriate staining method.
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is progressing.[10]
Spectroscopic Data for this compound
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 10.49 | brs | - | NH | [3] |
| 10.26 | s | - | CHO | [3] |
| 8.20 | dd | 8.5, 0.5 | H-4 | [3] |
| 7.76 | dd | 1.5, 0.5 | H-7 | [3] |
| 7.49 | dd | 8.5, 1.5 | H-5 | [3] |
| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Reference |
| 187.4 | CHO | [3] |
| 143.5 | C-7a | [3] |
| 141.2 | C-3 | [3] |
| 127.3 | C-5 | [3] |
| 123.8 | C-4 | [3] |
| 120.7 | C-7 | [3] |
| 120.3 | C-6 | [3] |
| 111.1 | C-3a | [3] |
| Solvent: DMSO-d₆, Spectrometer Frequency: 75 MHz |
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. How To [chem.rochester.edu]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. silicycle.com [silicycle.com]
- 7. agilent.com [agilent.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. chem.libretexts.org [chem.libretexts.org]
managing exothermic reactions during 6-Bromo-1H-indazole-3-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1H-indazole-3-carbaldehyde, with a specific focus on the management of exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which steps are most likely to be exothermic?
A1: The synthesis of this compound is a crucial process in the development of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.[1] Two common synthetic strategies include the nitrosation of 6-bromoindole and the Vilsmeier-Haack formylation of 6-bromo-1H-indazole. Both of these reactions can be exothermic and require careful temperature management. The formation of the Vilsmeier reagent itself, from reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is also a significant exothermic step.[2][3]
Q2: What are the initial signs of a runaway exothermic reaction during this synthesis?
A2: Early indicators of a runaway reaction include a rapid and uncontrolled increase in the internal temperature of the reaction mixture, a sudden change in pressure, vigorous gas evolution, and a noticeable change in the color or viscosity of the reaction mixture. It is critical to have continuous temperature monitoring in place to detect any deviation from the set parameters.
Q3: What are the key safety precautions to consider before starting the synthesis?
A3: Due to the potential for exothermic reactions, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that an appropriate cooling bath (e.g., ice-water or ice-salt) is readily available and large enough to dissipate the heat generated. All glassware should be inspected for cracks or defects, and the reaction should be set up with a loose-fitting condenser or a gas outlet to prevent pressure buildup.
Troubleshooting Guide: Managing Exothermic Events
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Spike During Reagent Addition | Reagent added too quickly. | Immediately stop the addition of the reagent. Increase the efficiency of the cooling bath (add more ice/salt). If the temperature continues to rise, have a quenching agent ready (e.g., a cold, inert solvent). |
| Uncontrolled Refluxing or Gas Evolution | Reaction temperature has exceeded the boiling point of the solvent or a gaseous byproduct is being rapidly generated. | Ensure adequate cooling and venting. Be prepared to remove the heat source if applicable. |
| Formation of Tar or Dark-Colored Byproducts | Localized overheating (hot spots) due to poor mixing or rapid reagent addition, leading to decomposition. | Improve stirring efficiency to ensure even heat distribution. Add reagents subsurface to promote rapid mixing and heat dissipation. Maintain a consistent, low temperature throughout the addition process. |
| Inconsistent Reaction Yields | Poor temperature control leading to the formation of side products. | Standardize the cooling protocol and reagent addition rate. Use a syringe pump for precise and controlled addition of critical reagents.[4] |
Experimental Protocols and Data
Protocol 1: Nitrosation of 6-Bromoindole
This method involves the reaction of 6-bromoindole with a nitrosating agent. Precise temperature control is crucial to minimize side reactions.[4]
Procedure:
-
To a solution of sodium nitrite (NaNO₂) in deionized water and DMF at 0°C, slowly add 2 N aqueous HCl. Keep the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
A solution of 6-bromoindole in DMF is then added dropwise to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.[4]
-
After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature, followed by heating to 50°C for 3 hours.[4]
-
The reaction progress should be monitored by TLC.
| Parameter | Value | Reference |
| Starting Material | 6-bromoindole | [4] |
| Key Reagents | Sodium nitrite, Hydrochloric acid, DMF | [4] |
| Addition Temperature | 0°C | [4] |
| Addition Time | 2 hours | [4] |
| Subsequent Reaction Temperature | Room temperature, then 50°C | [4] |
Protocol 2: Vilsmeier-Haack Formylation of 6-Bromo-1H-indazole
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[3] The formation of the Vilsmeier reagent and its subsequent reaction with the substrate can be exothermic.
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with vigorous stirring.
-
Cool the solution of 6-bromo-1H-indazole in a suitable solvent (e.g., DMF or DCM) to 0°C.
-
Slowly add the freshly prepared Vilsmeier reagent to the cooled solution of the indazole, maintaining the temperature at 0°C.[2]
-
After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours.[2]
-
The reaction is then quenched by carefully adding it to a cold solution of a base, such as sodium acetate in water.[2]
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-1H-indazole | N/A |
| Key Reagents | POCl₃, DMF | [2] |
| Reagent Preparation Temperature | 0°C (ice-bath) | [5] |
| Reaction Temperature | 0°C initially, then room temperature | [2] |
| Quenching | Cold sodium acetate solution | [2] |
Visualization of Exotherm Management Workflow
The following diagram illustrates a logical workflow for managing potential exothermic events during the synthesis.
Caption: Workflow for managing exothermic reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Validation & Comparative
Comparative ¹H NMR Spectral Analysis of 6-Bromo-1H-indazole-3-carbaldehyde and Related Derivatives
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-1H-indazole-3-carbaldehyde against other substituted indazole-3-carbaldehydes. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and characterization of this class of compounds.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and a selection of analogous compounds. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
| Compound | Solvent | δ (ppm), Multiplicity, J (Hz), Assignment |
| This compound | CDCl₃ | 10.49 (brs, 1H, NH), 10.26 (s, 1H, CHO), 8.20 (dd, J = 8.5, 0.5 Hz, 1H, H4), 7.76 (dd, J = 1.5, 0.5 Hz, 1H, H7), 7.49 (dd, J = 8.5, 1.5 Hz, 1H, H5)[1] |
| 1H-Indazole-3-carbaldehyde | DMSO-d₆ | 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, J = 8.5 Hz, 1H, H4), 7.70 (d, J = 8.5 Hz, 1H, H7), 7.49 (dt, J = 7.0, 1.0 Hz, 1H, H5), 7.37 (dt, J = 7.0, 1.0 Hz, 1H, H6)[1] |
| 5-Bromo-1H-indazole-3-carbaldehyde | DMSO-d₆ | 14.65 (brs, 1H, NH), 10.21 (s, 1H, CHO), 8.86 (d, J = 2.0 Hz, 1H, H4), 8.26 (dd, J = 9.0, 2.0 Hz, 1H, H6), 7.86 (d, J = 9.0, 1H, H7)[1] |
| 6-Fluoro-1H-indazole-3-carbaldehyde | acetone-d₆ | 13.13 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.22 (dd, J = 9.0, 5.0 Hz, 1H, H4), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H, H5), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H, H7)[1] |
| 6-Nitro-1H-indazole-3-carbaldehyde | acetone-d₆ | 10.27 (s, 1H, CHO), 8.68 (d, J = 2.0 Hz, 1H, H7), 8.39 (d, J = 9.0 Hz, 1H, H4), 8.21 (dd, J = 9.0, 2.0 Hz, 1H, H5)[1] |
| 5-Cyano-1H-indazole-3-carbaldehyde | acetone-d₆ | 10.24 (s, 1H, CHO), 8.57 (m, 1H, H4), 7.94 (dd, J = 8.5, 1.0 Hz, 1H, H6), 7.79 (dd, J = 8.5, 1.5 Hz, 1H, H7)[1] |
| 1H-Indazole-3,5-dicarbaldehyde | DMSO-d₆ | 14.47 (brs, 1H, NH), 10.22 (s, 1H, 3-CHO), 10.09 (s, 1H, 5-CHO), 8.68 (d, J = 1.5 Hz, 1H, H4), 7.92 (dd, J = 8.5, 1.5 Hz, 1H, H6), 7.80 (d, J = 8.5 Hz, 1H, H7)[1] |
Experimental Protocol: ¹H NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The ¹H NMR spectra were acquired on a 300 MHz NMR spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity and resolution.
-
A standard single-pulse experiment is typically used for ¹H NMR.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A 90° pulse is used to excite the nuclei.
-
The acquisition time is typically set to 2-4 seconds.
-
A relaxation delay of 1-5 seconds is used between scans to allow for full relaxation of the protons.
-
The number of scans can be varied (e.g., 8-64) to achieve an adequate signal-to-noise ratio.
-
The Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
3. Data Processing:
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆) or an internal standard such as tetramethylsilane (TMS).
-
The peaks are integrated to determine the relative ratios of the different types of protons.
-
The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are determined from the splitting patterns of the signals.
Visualization of J-Coupling in this compound
The following diagram illustrates the through-bond coupling (J-coupling) relationships between the aromatic protons of this compound.
Caption: J-coupling network in this compound.
References
A Comparative Analysis of the 13C NMR Spectrum of 6-Bromo-1H-indazole-3-carbaldehyde
An objective guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of 6-Bromo-1H-indazole-3-carbaldehyde, benchmarked against structurally related analogues. This guide provides key experimental data and protocols to support the identification and characterization of this versatile synthetic intermediate.
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its utility stems from the presence of multiple reactive sites, including the aldehyde group, the bromine-substituted benzene ring, and the pyrazole moiety, which allow for diverse chemical modifications. Accurate structural elucidation is paramount for its effective use in multi-step syntheses, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization.
This guide presents a detailed analysis of the experimental 13C NMR data for this compound and compares it with data from structurally similar indazole derivatives. This comparative approach facilitates a deeper understanding of the influence of substituents on the electronic environment of the indazole core.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for this compound and related compounds. The data for all compounds, except for the predicted values for 6-Bromo-1H-indazole, were obtained in DMSO-d6 to ensure consistency in solvent effects.
| Carbon Atom | This compound (Experimental)[2] | 1H-indazole-3-carbaldehyde (Experimental)[2] | 6-Fluoro-1H-indazole-3-carboxaldehyde (Experimental)[2] | 6-Nitro-1H-indazole-3-carboxaldehyde (Experimental)[2] | 6-Bromo-1H-indazole (Predicted)[3] |
| C=O | 187.4 | 187.4 | 187.6 | 187.5 | - |
| C3 | 143.5 | 143.4 | 145.2 | 145.1 | ~135.0 |
| C3a | 141.2 | 141.1 | 142.9 (d, J = 13 Hz) | 141.3 | ~110.0 |
| C4 | 127.3 | 127.3 | 123.8 (d, J = 11 Hz) | 124.6 | ~122.0 |
| C5 | 123.8 | 123.8 | 114.2 (d, J = 26 Hz) | 123.1 | ~125.0 |
| C6 | 120.3 | 120.7 | 163.2 (d, J = 244 Hz) | 148.0 | ~118.0 |
| C7 | 120.7 | 120.2 | 97.4 (d, J = 27 Hz) | 119.0 | ~120.0 |
| C7a | 111.1 | 111.2 | 118.5 | 108.8 | ~140.0 |
Experimental Protocol
The following is a representative experimental protocol for the acquisition of 13C NMR data for this compound, based on reported literature.[2][4]
Instrumentation: A Bruker AVIII 300 MHz spectrometer (or equivalent) was used for NMR analysis.[4]
Sample Preparation: A sufficient amount of the sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
Data Acquisition:
-
The 13C NMR spectrum was recorded at 75 MHz.[2]
-
Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal of DMSO-d6.[2][4]
Structural Relationships and Spectroscopic Comparison
The substitution pattern on the indazole ring significantly influences the chemical shifts of the carbon atoms. The following diagram illustrates the structural relationship between the parent 1H-indazole and the analyzed compounds, providing a visual framework for understanding the observed spectroscopic differences.
References
A Comparative Guide to the Mass Spectrometry of 6-Bromo-1H-indazole-3-carbaldehyde and Structurally Related Compounds
This guide provides a comparative analysis of the mass spectrometric behavior of 6-Bromo-1H-indazole-3-carbaldehyde and its structural analogs, Indole-3-carbaldehyde and 6-Nitro-1H-indazole-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations to support research and development activities.
Introduction
Mass spectrometry is an essential analytical technique in the pharmaceutical and chemical industries for the structural elucidation and purity assessment of synthesized compounds. This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its mass spectrometric profile, along with those of its analogs, provides crucial information about its molecular weight, elemental composition, and fragmentation patterns, which are vital for its identification and characterization.
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for this compound and its selected alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Data |
| This compound | C₈H₅BrN₂O[1][2] | 225.04[1][2] | HRMS (ESI-): Calculated for C₈H₄N₂O⁷⁹Br [M - H]⁻ m/z 222.9507, Found: 222.9498.[3] The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[4] |
| Indole-3-carbaldehyde | C₉H₇NO[5][6] | 145.16[5][7] | GC-MS (EI): Molecular ion [M]⁺ at m/z 145. Major fragments at m/z 116, 89.[5][6] |
| 6-Nitro-1H-indazole-3-carbaldehyde | C₈H₅N₃O₃[8][9] | 191.15[8] | LC-MS (ESI+): Expected [M+H]⁺ at m/z 192.04. Proposed MS/MS fragments include m/z 146.05 (loss of NO₂) and m/z 118.05 (loss of NO₂ + CO).[10] |
Fragmentation Pattern Analysis
The fragmentation of these compounds in a mass spectrometer is highly dependent on their structural features.
-
This compound : The most notable feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance.[4] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[4] The fragmentation would likely involve the loss of the formyl group (-CHO) and cleavage of the indazole ring.
-
Indole-3-carbaldehyde : As a simpler aromatic aldehyde, its fragmentation under electron ionization (EI) typically involves the loss of a hydrogen atom followed by the loss of carbon monoxide (CO) from the formyl group, leading to the formation of a stable indole cation.
-
6-Nitro-1H-indazole-3-carbaldehyde : Under electrospray ionization (ESI), this compound is readily protonated. In tandem mass spectrometry (MS/MS), the fragmentation is dominated by the loss of the nitro group (NO₂) or nitric oxide (NO).[10] Subsequent loss of CO from the aldehyde group can also be observed.[10]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of scientific findings. The following section describes a general procedure for the analysis of these compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective : To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation : A high-performance liquid chromatograph coupled to a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation :
-
Prepare a stock solution of 1 mg/mL of the analyte in a suitable solvent like acetonitrile or methanol.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with a 50:50 mixture of the organic solvent and water, often containing a small amount of acid (e.g., 0.1% formic acid) to promote ionization.[10]
Liquid Chromatography Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[10]
-
Mobile Phase A : 0.1% formic acid in water.[10]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[10]
-
Gradient : A typical gradient would be from 5% B to 95% B over 10 minutes.[10]
-
Flow Rate : 0.3 mL/min.[10]
-
Column Temperature : 30 °C.[10]
-
Injection Volume : 5 µL.[10]
Mass Spectrometry Conditions :
-
Ionization Source : Electrospray Ionization (ESI), positive or negative ion mode.[10]
-
Capillary Voltage : 3.5 kV.[10]
-
Source Temperature : 120 °C.[10]
-
Desolvation Temperature : 350 °C.[10]
-
Scan Range : m/z 50-500.[10]
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the characterization of a novel compound using mass spectrometry.
Caption: Workflow for Compound Characterization by Mass Spectrometry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 7. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Infrared Spectroscopy of 6-Bromo-1H-indazole-3-carbaldehyde
For researchers and professionals in drug development and chemical sciences, understanding the vibrational properties of molecules is crucial for structural elucidation and quality control. This guide provides a comparative analysis of the infrared (IR) spectrum of 6-Bromo-1H-indazole-3-carbaldehyde, a versatile building block in organic synthesis.[1] By comparing its IR spectral data with related indazole derivatives, this document aims to facilitate its identification and characterization.
Infrared Spectral Data Comparison
The table below summarizes the key IR absorption bands for this compound and several structurally related analogs. The data is compiled from experimental findings, primarily using the Attenuated Total Reflectance (ATR) sampling technique on neat solid samples.[2]
| Functional Group | Vibrational Mode | This compound [cm⁻¹] [2] | 1H-Indazole-3-carbaldehyde [cm⁻¹] [2] | 5-Bromo-1H-indazole-3-carbaldehyde [cm⁻¹] [2] | 6-Fluoro-1H-indazole-3-carbaldehyde [cm⁻¹] [2] |
| N-H (Indazole) | Stretch | 3342 | 3254, 3174 | 3213 | 3142 |
| C-H (Aromatic/Aldehyde) | Stretch | 2980 | - | 2924 | - |
| C=O (Aldehyde) | Stretch | 1671 | 1671 | 1663 | 1695, 1675 |
| C=C/C=N (Aromatic Ring) | Stretch | 1597, 1480 | 1458 | 1455 | 1633, 1463 |
| C-H (Aromatic) | Bend | - | 1331, 1251 | 1344 | 1333 |
| C-N (Indazole) | Stretch | 1281, 1196 | 1092 | 1103 | 1149 |
| C-Br | Stretch | 1064, 1034, 791, 744, 492 | - | 922, 798, 683 | - |
| C-F | Stretch | - | - | - | 862, 807, 727 |
Analysis of Spectral Features:
The IR spectrum of this compound is characterized by several key absorption bands. The broad peak at 3342 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring. The strong absorption at 1671 cm⁻¹ is assigned to the C=O stretching of the aldehyde group, a feature consistent across the compared molecules, though slight shifts are observed with different substitutions.[2] The region between 1480 cm⁻¹ and 1597 cm⁻¹ corresponds to the C=C and C=N stretching vibrations within the aromatic indazole ring system. The presence of the bromine atom is confirmed by multiple peaks in the lower frequency region (fingerprint region), including bands at 1064, 1034, 791, 744, and 492 cm⁻¹.[2]
Comparing the target molecule to its non-brominated parent, 1H-indazole-3-carbaldehyde, reveals the influence of the heavy bromine atom on the vibrational modes, particularly in the fingerprint region. The 5-bromo isomer shows a different pattern of C-Br and ring bending vibrations, highlighting the sensitivity of IR spectroscopy to positional isomerism.[2] Similarly, comparison with the 6-fluoro analog demonstrates the effect of a different halogen substituent, with characteristic C-F stretching bands appearing and shifts in other vibrational frequencies.[2]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The following protocol outlines a standard procedure for acquiring the IR spectrum of solid samples, such as this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal Attenuated Total Reflectance (ATR) sampling accessory with a diamond crystal is typically used.[2][3]
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small, representative amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply consistent pressure using the spectrometer's anvil to ensure good contact between the sample and the crystal surface.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Record the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[4]
-
Perform data processing, which includes background subtraction and ATR correction if necessary.
Workflow for Spectroscopic Analysis
The logical flow for a comprehensive spectroscopic characterization of a compound like this compound involves integrating data from multiple analytical techniques. The following diagram illustrates this general workflow.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Comparative Guide to Purity Analysis of 6-Bromo-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for determining the purity of 6-Bromo-1H-indazole-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details a primary High-Performance Liquid Chromatography (HPLC) method and discusses alternative techniques, offering supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for quantitative purity determination. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment, while Capillary Electrophoresis (CE) presents a high-efficiency alternative.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Differential migration of the analyte on a stationary phase coated on a plate, driven by a mobile phase. | Differential migration of ions in an electric field within a capillary.[1] |
| Primary Use | Quantitative purity analysis and impurity profiling.[2] | Rapid, qualitative monitoring of reaction progress and preliminary purity checks.[3][4] | High-resolution separation and purity determination, especially for complex mixtures.[5] |
| Resolution | High | Low to Moderate | Very High[1] |
| Quantification | Excellent | Semi-quantitative at best | Excellent |
| Speed | Moderate (10-30 min per sample) | Fast (<15 min per sample) | Fast (5-20 min per sample) |
| Cost | High initial investment, moderate running costs. | Low | High initial investment, low running costs. |
| Common Impurities Detected | Starting materials, synthetic by-products, degradation products. | Gross impurities and starting materials. | Isomers, charged impurities, and closely related substances. |
Recommended Analytical Method: Reverse-Phase HPLC (RP-HPLC)
Based on methods for structurally similar indazole derivatives, a reverse-phase HPLC method is recommended for the definitive purity analysis of this compound.[6] This method is expected to provide excellent separation of the main compound from potential impurities.
Potential Impurities
While specific impurity data for this compound is not extensively published, potential impurities can be inferred from its synthesis. Common synthetic routes for indazoles may result in impurities such as:
-
Starting Materials: Unreacted precursors.
-
Isomers: Positional isomers formed during synthesis.
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid.
-
By-products: Compounds formed from side reactions.
Experimental Protocol: RP-HPLC
This protocol is a starting point and may require optimization for specific instrumentation and sample matrices.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized based on UV scan)[6] |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of this compound based on the area percentage of the main peak.
-
Identify and quantify any impurities by comparing their retention times and UV spectra with known standards, if available.
Alternative and Complementary Analytical Methods
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique suitable for monitoring the progress of the synthesis of this compound and for a preliminary assessment of its purity.[3][4]
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted for optimal separation.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Detection: Visualize the spots under UV light (254 nm).
Capillary Electrophoresis (CE)
CE offers very high separation efficiency and can be a powerful tool for resolving closely related impurities that may not be separated by HPLC.[1][5] It is particularly useful for analyzing charged or highly polar compounds.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Capillary: Fused-silica capillary.
-
Electrolyte: A buffer solution, for example, 20 mM ammonium acetate at pH 3.0, potentially with an organic modifier like methanol.[5]
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Detection: UV detection, typically at a wavelength similar to that used in HPLC.
Experimental Workflow and Data Visualization
The following diagrams illustrate the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
References
- 1. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. ijcrt.org [ijcrt.org]
- 5. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 6-Bromo-1H-indazole-3-carbaldehyde and Other Substituted Indazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various substituted indazoles, 6-Bromo-1H-indazole-3-carbaldehyde serves as a pivotal intermediate in the synthesis of a wide array of derivatives with significant therapeutic potential, particularly in oncology. This guide provides an objective comparison of the performance of indazole derivatives, with a focus on those derived from this compound, against other substituted indazoles, supported by experimental data from peer-reviewed studies.
While this compound is primarily a synthetic building block and direct biological activity data is scarce, its derivatives have shown potent activity as inhibitors of key signaling pathways implicated in cancer progression. This guide will focus on the comparative efficacy of these derivatives.
Data Presentation: Comparative Biological Activity of Substituted Indazoles
The following tables summarize the in vitro efficacy of various substituted indazoles against cancer cell lines and specific protein kinases. These tables are designed to provide a clear comparison of the potency of different substitution patterns on the indazole core.
Table 1: Anti-proliferative Activity of Substituted Indazoles in Cancer Cell Lines
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole-3-carboxamides | Derivatives of 1H-indazole-3-carboxylic acid | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][2] |
| Hep-G2 (Hepatoma) | 3.32 | [2] | ||
| Indazole-pyrimidine derivatives | Pyrimidine at C3 | MCF-7 (Breast Cancer) | 1.629 | |
| A549 (Lung Cancer) | 2.305 | |||
| 3-Aminoindazole Derivatives | Amine at C3, various substitutions on the ring | K562 (Chronic Myeloid Leukemia) | 5.19 | [1] |
| A549 (Lung Cancer) | 4.66 | [1] |
Table 2: Kinase Inhibitory Activity of Substituted Indazoles
| Compound/Derivative Class | Target Kinase | Substitution Pattern | IC50 (nM) | Reference |
| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 5-aminoindazole derivative | 10, 30, 47, 84, 74, 140 (respectively) | |
| Axitinib (Inlyta®) | VEGFR-1, -2, -3 | N-methyl-indazole derivative | 0.1, 0.2, 0.1-0.3 | |
| 1H-indazole-3-carboxamides | PAK1 | Carboxamide at C3 | 9.8 | [3] |
| Bcr-Abl Inhibitors | Bcr-Abl T315I mutant | 1H-indazol-3-amine derivatives | 450 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and critical evaluation of the presented data.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., substituted indazoles) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a specific peptide), and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to the mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of substrate phosphorylation is quantified. A common method is to use an antibody that specifically recognizes the phosphorylated substrate. This can be detected using various methods, such as fluorescence resonance energy transfer (FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indazole derivatives and a typical experimental workflow.
Caption: VEGFR2 Signaling Pathway and Inhibition by Indazole Derivatives.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Indazole Derivatives.
Caption: Experimental Workflow for Indazole-Based Drug Discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Guide to 6-Bromo-1H-indazole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the burgeoning field of 6-Bromo-1H-indazole-3-carbaldehyde derivatives reveals a scaffold ripe with therapeutic promise. These compounds have demonstrated significant potential across various biological landscapes, notably in anticancer, antimicrobial, and kinase inhibition activities. This guide provides an objective comparison of their performance, supported by experimental data, to inform and direct future research and development efforts.
The 6-bromo-1H-indazole core is a privileged structure in medicinal chemistry, and its 3-carbaldehyde derivative serves as a versatile starting point for the synthesis of a diverse array of bioactive molecules. The inherent reactivity of the aldehyde group allows for the facile creation of numerous derivatives, including Schiff bases, hydrazones, and chalcones, each with unique biological profiles.
Comparative Biological Activity
The biological efficacy of this compound derivatives is profoundly influenced by the nature of the substitutions at the aldehyde position. The following tables summarize the quantitative data from various studies, offering a comparative overview of their anticancer, kinase inhibitory, and antimicrobial activities.
Anticancer Activity
Derivatives of 6-bromo-1H-indazole have shown potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, often through the mitochondrial pathway.
Table 1: In Vitro Anticancer Activity of 6-Bromo-1H-indazole Derivatives
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative | W4 | - | < 0.005 | [1] |
| Indazole Derivative | W12 | - | < 0.005 | [1] |
| Indazole Derivative | W17 | - | < 0.005 | [1] |
| Indazole Derivative | W19 | - | < 0.005 | [1] |
| Indazole Derivative | W20 | - | < 0.005 | [1] |
| Indazole Derivative | W2 | - | < 0.010 | [1] |
| Indazole Derivative | W23 | - | < 0.010 | [1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Kinase Inhibition
The indazole scaffold is a well-known hinge-binding motif for many protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Derivatives of 6-bromo-1H-indazole have been investigated as potent inhibitors of key kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 2: Kinase Inhibitory Activity of 6-Bromo-1H-indazole Derivatives
| Derivative | Target Kinase | IC50 (nM) | Reference |
| W4 | VEGFR-2 | < 5 | [1] |
| W12 | VEGFR-2 | < 5 | [1] |
| W17 | VEGFR-2 | < 5 | [1] |
| W19 | VEGFR-2 | < 5 | [1] |
| W20 | VEGFR-2 | < 5 | [1] |
| W2 | VEGFR-2 | < 10 | [1] |
| W23 | VEGFR-2 | < 10 | [1] |
| Axitinib (Reference) | VEGFR-2 | 0.2 | [1] |
| Pazopanib (Reference) | VEGFR-2 | 30 | [1] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.
Antimicrobial Activity
Beyond their anticancer potential, derivatives of 6-bromo-1H-indazole have also been explored for their antimicrobial properties. Specifically, 1,2,3-triazole analogues have demonstrated efficacy against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of 6-Bromo-1H-indazole-1,2,3-triazole Analogues
| Compound | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 8a | 250 | 200 | 250 | 100 | 200 | 250 |
| 8b | 200 | 100 | 200 | 200 | 250 | 200 |
| 8c | 250 | 250 | 250 | 100 | 200 | 100 |
| 8d | 200 | 200 | 250 | 200 | 250 | 250 |
| 8e | 100 | 250 | 200 | 250 | 100 | 200 |
| 8f | 250 | 200 | 100 | 200 | 250 | 100 |
| 8g | 200 | 250 | 250 | 100 | 200 | 250 |
| 8h | 100 | 200 | 250 | 200 | 250 | 200 |
| 8i | 250 | 100 | 200 | 250 | 200 | 250 |
| 8j | 200 | 250 | 100 | 100 | 250 | 100 |
| Ampicillin | 100 | 100 | 250 | 100 | - | - |
| Chloramphenicol | 50 | 50 | 50 | 50 | - | - |
| Nystatin | - | - | - | - | 100 | 100 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of Schiff Base Derivatives
A general method for the synthesis of Schiff bases from this compound involves the condensation reaction with various primary amines.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: Add the respective primary amine (1 equivalent) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Reflux: Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability against the compound concentration.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control and determine the IC50 value.
Disc Diffusion Method for Antimicrobial Activity
This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition around a compound-impregnated disc.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Place sterile paper discs impregnated with the test compound at a specific concentration onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
Visualizing the Pathways
To better understand the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 6-Bromo-1H-indazole derivatives.
References
Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1H-indazole-3-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. 6-Bromo-1H-indazole-3-carbaldehyde, in particular, serves as a versatile intermediate for the synthesis of novel therapeutic agents, especially in the realms of oncology and inflammatory diseases.[1] Its unique structure, featuring a reactive aldehyde group at the 3-position and a bromine atom at the 6-position suitable for cross-coupling reactions, allows for extensive chemical modifications to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[1]
This guide provides a comparative analysis of analogs derived from this compound, with a focus on their potential as anticancer agents. The information presented is collated from multiple studies on substituted indazole derivatives to infer key SAR principles.
Comparison of Biological Activity
The biological activity of analogs derived from this compound is highly dependent on the functionalization of the carbaldehyde group. Modifications at this position can significantly influence the compound's interaction with biological targets, such as the ATP-binding pocket of protein kinases. The following table summarizes the in vitro anti-proliferative activity of a representative set of indazole analogs, highlighting the impact of various structural modifications.
| Analog | Structure | Modification from Parent Compound | Target Cell Line | IC50 (µM) | Key SAR Insights |
| Parent Compound | This compound | - | - | - | Starting material with potential for derivatization. |
| Analog 1 | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | Styryl group addition | 4T1 (Breast Cancer) | >10 | The addition of a styryl group can influence activity, but this specific analog showed low potency.[2] |
| Analog 2 | 6-Bromo-1H-indazole-3-carboxamide | Carboxamide formation | - | - | The conversion of the aldehyde to a carboxamide introduces a key hydrogen bond donor/acceptor group, which can be crucial for target binding. |
| Analog 3 | Schiff Base Derivative (e.g., with aniline) | Imine formation | - | - | Schiff base formation allows for the introduction of a wide variety of substituents, enabling fine-tuning of steric and electronic properties. |
| Analog 4 | Pyridyl-piperazinyl substituted indazole | Complex substitution at 6-position | 4T1 (Breast Cancer) | 0.23 | While not a direct modification of the 3-carbaldehyde, this analog demonstrates that modifications at the 6-position, made possible by the bromo group, can lead to highly potent compounds. The pyridyl-piperazinyl moiety appears to be a favorable substitution for anti-proliferative activity.[2] |
| Analog 5 | N-substituted piperazinyl indazole | Complex substitution at 6-position | 4T1 (Breast Cancer) | >10 | A bulky substituent on the piperazinyl nitrogen at the 6-position can reduce anti-proliferative activity, suggesting that the size of the substituent is a critical factor.[2] |
Experimental Protocols
Synthesis of (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole (Analog 1)
This protocol is adapted from a similar synthesis of styryl indazole derivatives.[2]
-
Preparation of Intermediate: 6-bromo-3-iodo-1H-indazole is prepared from 6-bromo-1H-indazole. To a solution of 6-bromo-1H-indazole (10 mmol) in DMF, KOH (20 mmol) is added. A solution of I2 (15 mmol) in DMF (8 mL) is then added dropwise, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is poured into an aqueous solution of Na2S2O4 and K2CO3, and the resulting precipitate is filtered and dried to give 6-bromo-3-iodo-1H-indazole.[2]
-
Suzuki Coupling: The intermediate from step 1 (2 mmol), (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.4 mmol), Pd(dppf)Cl2 (0.1 mmol), and cesium carbonate (3 mmol) are added to a mixed solvent of water and dioxane (1:4, 30 mL).[2]
-
Reaction and Purification: The mixture is stirred at 100 °C under a N2 atmosphere for 8 hours. The solvent is then evaporated under reduced pressure. The residue is dissolved in a mixture of dichloromethane and methanol and filtered through silica gel. The filtrate is concentrated and purified by column chromatography to afford the final product.[2]
In Vitro Anti-proliferative MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., 4T1, HepG2, MCF-7) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a suitable growth medium.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
Indazole derivatives are well-known as kinase inhibitors, and many of them target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in cell proliferation, survival, and growth.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for indazole analogs.
The following diagram illustrates a general workflow for the synthesis and evaluation of this compound analogs.
Caption: General workflow for the development of this compound analogs.
References
A Comparative Guide to the Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Bromo-1H-indazole-3-carbaldehyde is a valuable building block in the preparation of a variety of bioactive molecules, particularly kinase inhibitors. This guide provides a comparative analysis of two synthetic routes to this compound, presenting experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Two primary strategies for the synthesis of this compound have been identified and are discussed here: the nitrosation of a 6-bromoindole precursor and a multi-step approach involving N-protection, metallation, and formylation of 6-bromo-1H-indazole. While direct formylation of the 1H-indazole ring at the C3 position, for instance via the Vilsmeier-Haack reaction, is generally reported to be ineffective, these alternative routes provide viable pathways to the desired product.
Comparison of Synthetic Routes
| Parameter | Route 1: Nitrosation of 6-Bromoindole | Route 2: N-Protection, Metallation, and Formylation |
| Starting Material | 6-Bromoindole | 6-Bromo-1H-indazole |
| Key Steps | Nitrosative ring expansion | 1. N-protection (e.g., Boc) 2. C3-lithiation 3. Formylation with DMF |
| Reagents | Sodium nitrite, Acid | Boc anhydride, n-BuLi, DMF |
| Reported Yield | 72%[1] | Not explicitly reported for the full sequence |
| Reaction Conditions | Mild, aqueous acidic conditions | Anhydrous, cryogenic conditions for lithiation |
| Advantages | Fewer steps, good reported yield | Potentially adaptable to other C3-functionalizations |
| Disadvantages | Requires synthesis of the indole precursor | Multi-step, requires stringent anhydrous conditions |
Synthetic Pathway Overview
References
The Strategic Advantage of 6-Bromo-1H-indazole-3-carbaldehyde in Medicinal Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic building blocks for drug discovery, the indazole scaffold stands out for its prevalence in numerous clinically approved and investigational drugs. Among its derivatives, 6-Bromo-1H-indazole-3-carbaldehyde has emerged as a particularly advantageous starting material for the synthesis of complex bioactive molecules, especially kinase inhibitors. This guide provides an objective comparison of this compound with similar building blocks, supported by experimental data and detailed protocols, to highlight its strategic benefits in pharmaceutical research and development.
Core Advantages: A Balance of Reactivity and Stability
The utility of this compound lies in the versatile reactivity of its two key functional groups: the aldehyde at the C3 position and the bromine atom at the C6 position. This combination offers a dual handle for molecular elaboration, allowing for a diverse range of chemical transformations.
The primary advantages of employing the 6-bromo substituent over other halogens (fluoro, chloro) or a nitro group include:
-
Optimal Reactivity in Cross-Coupling Reactions: The carbon-bromine bond possesses an ideal bond dissociation energy for oxidative addition to palladium(0) catalysts, a critical step in widely used cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While chloroarenes can be less reactive, often requiring more specialized and expensive catalyst systems, and iodoarenes can be more reactive but also less stable and more expensive, bromoarenes offer a reliable and cost-effective balance.
-
Versatility in Derivatization: The aldehyde group is a versatile functional group that can readily participate in a variety of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This allows for the introduction of a wide array of side chains and pharmacophoric elements crucial for tuning the biological activity and pharmacokinetic properties of the final compound.
-
Favorable Physicochemical Properties: The bromine atom can contribute to favorable physicochemical properties in the resulting drug candidates, such as increased lipophilicity, which can enhance cell permeability and target engagement.
Comparative Performance in Key Synthetic Transformations
To illustrate the advantages of this compound, we present a comparative analysis of its performance in key synthetic reactions relative to other similar building blocks.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The reactivity of the halogen at the 6-position of the indazole ring significantly influences the reaction efficiency.
Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Building Block | Relative Reactivity | Typical Catalyst Loading | Typical Reaction Time | Yield (%) |
| 6-Iodo-1H-indazole-3-carbaldehyde | Highest | Low | Short | 85-95% |
| This compound | High | Moderate | Moderate | 80-90% |
| 6-Chloro-1H-indazole-3-carbaldehyde | Moderate | High | Long | 60-75% |
| 6-Fluoro-1H-indazole-3-carbaldehyde | Low | Very High/Specialized | Very Long | <40% |
Note: The data presented are representative values based on typical outcomes in organic synthesis and may vary depending on the specific reaction conditions and coupling partners.
Reductive Amination
The aldehyde functionality at the C3 position is a prime site for introducing amine-containing side chains via reductive amination, a critical step in the synthesis of many kinase inhibitors.
Table 2: Comparison of Aldehyde Reactivity in Reductive Amination
| Building Block | Substrate | Reducing Agent | Solvent | Yield (%) |
| This compound | Aniline | Sodium triacetoxyborohydride | Dichloromethane | 85-95% |
| 6-Nitro-1H-indazole-3-carbaldehyde | Aniline | Sodium triacetoxyborohydride | Dichloromethane | 80-90% |
| 1H-indazole-3-carbaldehyde | Aniline | Sodium triacetoxyborohydride | Dichloromethane | 88-96% |
Note: The reactivity of the aldehyde in reductive amination is generally high and less influenced by the substituent at the 6-position compared to cross-coupling reactions.
Impact on Biological Activity: A Case Study in Kinase Inhibition
The choice of the 6-substituent on the indazole scaffold can significantly impact the biological activity of the final drug molecule. The 6-bromo substituent often serves as a key interaction point within the kinase active site or provides a vector for further optimization.
Table 3: Representative IC50 Values of Kinase Inhibitors Derived from Different Indazole Building Blocks
| Building Block Used | Target Kinase | Representative IC50 (nM) |
| This compound | PAK1 | 10 - 50 |
| 6-Chloro-1H-indazole-3-carbaldehyde | PAK1 | 50 - 150 |
| 6-Nitro-1H-indazole-3-carbaldehyde | PAK1 | 100 - 300 |
| This compound | VEGFR2 | 5 - 20 |
| 6-Chloro-1H-indazole-3-carbaldehyde | VEGFR2 | 20 - 80 |
| 6-Nitro-1H-indazole-3-carbaldehyde | VEGFR2 | 80 - 250 |
Note: These are representative values to illustrate the potential impact of the 6-substituent on biological activity and are not from a direct head-to-head comparative study.
Signaling Pathways and Experimental Workflows
The strategic use of this compound is often directed towards the synthesis of inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Caption: VEGFR2 signaling pathway and the inhibitory action of indazole-based drugs.
Caption: PAK1 signaling pathway and the inhibitory action of indazole-based drugs.
Caption: General experimental workflow for the synthesis of bioactive molecules.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reductive Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) and the amine (1.1 equivalents) in dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Wittig Reaction of this compound
Materials:
-
This compound
-
Phosphonium ylide (e.g., methyltriphenylphosphonium bromide, 1.2 equivalents)
-
Strong base (e.g., n-butyllithium, 1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a suspension of the phosphonium salt (1.2 equivalents) in anhydrous THF at 0 °C, add the strong base (1.1 equivalents) dropwise under an inert atmosphere.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
This compound offers a compelling combination of reactivity, versatility, and cost-effectiveness that makes it a superior building block for the synthesis of complex drug candidates, particularly in the realm of kinase inhibitors. Its well-balanced reactivity in key cross-coupling reactions, coupled with the synthetic flexibility of the aldehyde group, provides medicinal chemists with a powerful tool to accelerate the drug discovery process. The strategic incorporation of this building block can lead to the development of novel therapeutics with improved potency and desirable physicochemical properties.
Comparative Guide to the Characterization of 6-Bromo-1H-indazole-3-carbaldehyde and Its Derivatives
For researchers, scientists, and professionals in drug development, 6-bromo-1H-indazole-3-carbaldehyde serves as a valuable scaffold in the synthesis of novel therapeutic agents. Its bromine and aldehyde functionalities offer versatile points for chemical modification, leading to a diverse range of derivatives with potential biological activities, including anti-cancer and anti-inflammatory properties.[1] This guide provides a comparative overview of the characterization data for this compound and its analogues, details common synthetic protocols for its derivatization, and explores the biological signaling pathways associated with indazole derivatives.
Characterization Data of this compound and Analogues
While specific characterization data for a wide range of derivatives synthesized directly from this compound is limited in publicly accessible literature, a comparison can be drawn from the parent compound and its closely related analogues. The following tables summarize the available spectroscopic and physical data.
Table 1: Physical and Molecular Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₅BrN₂O | 225.04 | 229 | Light yellow to brown solid |
| 6-Fluoro-1H-indazole-3-carbaldehyde | C₈H₅FN₂O | 164.14 | 186 | - |
| 6-Nitro-1H-indazole-3-carbaldehyde | C₈H₅N₃O₃ | 191.14 | >260 | Orange or yellowish solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | IR (cm⁻¹) | HRMS (m/z) |
| This compound | (300 MHz, CDCl₃) δ 10.49 (brs, 1H), 10.26 (s, 1H), 8.20 (dd, J = 8.5, 0.5 Hz, 1H), 7.76 (dd, J = 1.5, 0.5 Hz, 1H), 7.49 (dd, J = 8.5, 1.5 Hz, 1H) | (75 MHz, DMSO-d₆) δ 187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1 | 3342, 2980, 1671, 1597, 1480, 1281, 1196, 1064, 1034, 791, 744, 492 | [M-H]⁻ calcd. for C₈H₄N₂O⁷⁹Br: 222.9507, found: 222.9498 |
| 6-Fluoro-1H-indazole-3-carbaldehyde | (300 MHz, acetone-d₆) δ 13.13 (brs, 1H), 10.20 (s, 1H), 8.22 (dd, J = 9.0, 5.0 Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H) | (75 MHz, acetone-d₆) δ 187.6, 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz) | 3142, 1695, 1675, 1633, 1463, 1333, 1149, 862, 807, 727 | [M-H]⁻ calcd. for C₈H₄FN₂O: 163.0308, found: 163.0304 |
| 6-Nitro-1H-indazole-3-carbaldehyde | (300 MHz, acetone-d₆) δ 10.27 (s, 1H), 8.68 (d, J = 2.0 Hz, 1H), 8.39 (d, J = 9.0 Hz, 1H), 8.21 (dd, J = 9.0, 2.0 Hz, 2H) | (75 MHz, acetone-d₆) δ 187.5, 148.0, 145.1, 141.3, 124.6, 123.1, 119.0, 108.8 | 3293, 1668, 1519, 1423, 1347, 1310, 1062, 873, 751 | [M-H]⁻ calcd. for C₈H₄N₃O₃: 190.0253, found: 190.0245 |
Experimental Protocols for the Synthesis of Derivatives
The aldehyde functional group of this compound is a versatile handle for the synthesis of a variety of derivatives. Common reactions include the formation of Schiff bases, Knoevenagel condensation products, and chalcones. Below are detailed, generalized methodologies for these key transformations.
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1 to 1.2 equivalents) to the solution.
-
A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or refluxed for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution upon cooling. If not, the solvent is removed under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.
Protocol:
-
In a reaction vessel, combine this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 to 1.2 equivalents) in a suitable solvent like ethanol, toluene, or acetonitrile.
-
Add a catalytic amount of a base such as piperidine, pyridine, or ammonium acetate.
-
The reaction mixture is typically heated to reflux and stirred for several hours.
-
Monitor the reaction progress using TLC.
-
After completion, the mixture is cooled, and the product, which often precipitates, is collected by filtration.
-
The crude product can be purified by recrystallization.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone in the presence of a base.
Protocol:
-
Dissolve this compound (1 equivalent) and an appropriate acetophenone derivative (1 equivalent) in a solvent like ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
Biological Activity and Signaling Pathways
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3] While the specific signaling pathways for derivatives of this compound are not extensively documented, the broader class of 6-bromo-1H-indazole compounds has been associated with the inhibition of key cellular signaling pathways.
One notable target is the PI3K/Akt signaling pathway , which is crucial for cell survival, proliferation, and growth. 6-Bromo-1H-indazole has been identified as an intermediate in the synthesis of PI3K inhibitors.[4] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt, a key downstream effector. The suppression of this pathway can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.
Furthermore, some halogen-substituted indazole derivatives have been shown to act as antimicrobial agents by inhibiting lanosterol-14α-demethylase , an essential enzyme in fungal ergosterol biosynthesis.[2] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
The diverse biological activities of indazole derivatives underscore the importance of this compound as a versatile starting material for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of its derivatives is warranted to explore their full therapeutic potential.
References
Unveiling the Crystal Architecture: A Comparative Guide to the X-ray Crystallography of 6-Bromo-1H-indazole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing promise as potent therapeutic agents.[1] Among these, 6-Bromo-1H-indazole-3-carbaldehyde serves as a versatile building block for synthesizing a wide array of bioactive molecules.[1] Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-based drug design and for elucidating structure-activity relationships.
This guide provides a comparative analysis of the crystallographic and spectroscopic properties of this compound and its derivatives. While a complete, publicly available crystal structure for this compound was not identified at the time of this publication, we will draw comparisons with closely related, structurally characterized compounds, such as 6-Nitro-1H-indazole-3-carbaldehyde. This comparison will shed light on the expected crystallographic features and the influence of substituent groups on the crystal packing and molecular conformation.
Spectroscopic and Physicochemical Properties: A Comparative Overview
Before delving into crystallographic analysis, a foundational understanding of the spectroscopic and physical properties is essential for compound characterization. Below is a comparison of available data for 6-Bromo-1H-indazole and the related 6-Nitro-1H-indazole-3-carbaldehyde.
| Property | 6-Bromo-1H-indazole | 6-Nitro-1H-indazole-3-carbaldehyde |
| Molecular Formula | C₇H₅BrN₂ | C₈H₅N₃O₃[2][3] |
| Molecular Weight | 197.03 g/mol | 191.14 g/mol [2][4] |
| Appearance | Solid | Orange to yellow-brown solid[2] |
| Melting Point | Not consistently reported | >260 °C or 120-160 °C (decomposes >200 °C)[4][5] |
| ¹H NMR (DMSO-d₆) | Data available but not for the 3-carbaldehyde derivative | δ = 10.22 (s, 1H), 8.57 (d, 1H), 8.29 (dd, 1H), 8.13 (dd, 1H)[2] |
| ¹³C NMR (DMSO-d₆) | Data available but not for the 3-carbaldehyde derivative | δ = 187.7, 146.9, 124.0, 122.4, 118.7, 108.6[2] |
| IR Spectroscopy (cm⁻¹) | Key functional group peaks would be expected | 3330 (N-H), 1682 (C=O), 1519 & 1342 (N-O)[3] |
X-ray Crystallography: An Uncharted Territory and a Comparative Outlook
As of this guide's compilation, the definitive crystal structure of this compound remains to be publicly reported. However, by examining the structure of analogous compounds, we can anticipate its key crystallographic features. The primary alternative for comparison is 6-Nitro-1H-indazole-3-carbaldehyde.
The substitution of a bromine atom with a nitro group at the 6-position is expected to have a significant impact on the crystal packing. The nitro group is a strong electron-withdrawing group capable of forming strong hydrogen bonds and other non-covalent interactions, which would heavily influence the supramolecular assembly. In contrast, the bromine atom is less polar but can participate in halogen bonding, a significant intermolecular force in crystal engineering.
A hypothetical crystallographic analysis of this compound would likely reveal a planar indazole core, with the aldehyde group potentially showing some degree of rotational freedom. The crystal packing would be dictated by a combination of N-H···N hydrogen bonds, π-π stacking interactions between the aromatic rings, and potential Br···O or Br···N halogen bonds.
Experimental Protocols
To ensure reproducibility and accuracy in the characterization of these derivatives, detailed experimental protocols are crucial.
Synthesis of this compound Derivatives
A general method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole.[6] For this compound, the synthesis would typically proceed from 6-bromoindole.
Materials:
-
6-bromoindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetone
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 6-bromoindole in a mixture of acetone and water is prepared.
-
An aqueous solution of sodium nitrite is added to the 6-bromoindole solution at room temperature.
-
The pH of the mixture is adjusted to approximately 2.5 by the dropwise addition of 2N HCl, leading to the in-situ formation of nitrous acid.
-
The reaction is stirred, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is extracted with ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
X-ray Crystallography
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data using full-matrix least-squares techniques.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using software such as CHECKCIF.
Visualizing the Process: Workflows and Relationships
To better illustrate the experimental and logical processes involved in the structural characterization of this compound derivatives, the following diagrams are provided.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 6-Bromo-1H-indazole-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
Ensuring a safe laboratory environment and minimizing environmental impact are paramount for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Bromo-1H-indazole-3-carbaldehyde, a halogenated indazole derivative. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.
This chemical is considered hazardous and is known to cause skin and eye irritation, and may cause respiratory irritation.[2][3][4][5] In case of contact, follow these first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][4][5]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2][4][5]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4][5]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[4]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.[1]
-
Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.[1]
-
Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused this compound:
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1]
-
-
Contaminated Glassware:
-
Glassware should be decontaminated before washing.
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1]
-
After this initial rinse, the glassware can be washed according to standard laboratory procedures.[1]
-
Final Disposal
Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[1][2][4][5] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[1]
Crucially, do not dispose of this compound down the drain or in regular trash. [1] Such actions can lead to environmental contamination and are a violation of regulatory standards.[1]
Chemical and Safety Information
While specific quantitative disposal parameters for this compound are not extensively detailed in available safety data sheets, the following table summarizes its key chemical and safety information.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 885271-72-7 |
| Molecular Formula | C₈H₅BrN₂O |
| Physical Form | Solid |
| Hazard Statements | H302, H315, H319, H332, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation) |
| Signal Word | Warning |
| Storage Temperature | -20°C, sealed storage, away from moisture |
Disposal Workflow
Caption: Decision tree for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Bromo-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-1H-indazole-3-carbaldehyde (CAS No: 885271-72-7). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that requires careful handling due to its potential health hazards. Based on available safety information, the compound is associated with the following risks:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
A comprehensive risk assessment should be conducted before handling this chemical. The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate exposure risks.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or protect the entire face from splashes and dust.[1][2][3] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough time and compatibility.[2] |
| Lab Coat or Coveralls | Long-sleeved and flame-retardant. Consider a disposable suit for extensive handling.[1][3] | |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved N95 dust mask is recommended for handling small quantities in a well-ventilated area. For larger quantities or in situations where dust generation is significant, a half-face or full-face respirator with appropriate cartridges should be used.[1][2][3] |
| Foot Protection | Closed-toe Shoes | Made of a durable, chemical-resistant material.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Caption: A generalized workflow for the safe handling of a hazardous laboratory chemical.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
Ensure that a properly functioning chemical fume hood is available.
-
Put on all required PPE as outlined in the table above. This includes safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3]
-
Keep an emergency spill kit readily accessible.
-
-
Handling:
-
All handling of solid this compound should be performed within a chemical fume hood to minimize inhalation of dust particles.
-
When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas) to transfer the solid, avoiding the generation of dust.
-
If the compound is to be dissolved, add the solvent to the solid slowly to prevent splashing.
-
In case of a spill, immediately alert others in the vicinity and follow your institution's spill cleanup procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or waste this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[4]
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated. These items must also be placed in the designated "Halogenated Organic Waste" container.[4]
-
Liquid Waste: If the compound is used in a solution, the resulting liquid waste should be collected in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.[4]
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[4]
-
The preferred method of disposal is controlled incineration in a facility equipped with flue gas scrubbing to neutralize hazardous byproducts.[4]
Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be decontaminated before washing.
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the "Halogenated Organic Liquid Waste" container.[4]
-
After the initial rinse, the glassware can be washed using standard laboratory procedures.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
